Structural and Functional Profiling of 2-Cyclopropyl-2-(oxolan-2-yl)acetic Acid: A Technical Whitepaper
Executive Summary In modern drug discovery, the transition from "flat" aromatic rings to sp³-rich, three-dimensional scaffolds has become a critical strategy for improving clinical success rates. 2-Cyclopropyl-2-(oxolan-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the transition from "flat" aromatic rings to sp³-rich, three-dimensional scaffolds has become a critical strategy for improving clinical success rates. 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid (CAS: 1781476-00-3) [1] represents a highly specialized, sp³-enriched building block designed to impart conformational rigidity, enhance metabolic stability, and modulate lipophilicity. This whitepaper provides a rigorous deconstruction of its chemical structure, physicochemical properties, and synthetic methodologies, tailored for medicinal chemists and drug development professionals.
Structural Elucidation & Physicochemical Topology
The core architecture of 2-cyclopropyl-2-(oxolan-2-yl)acetic acid consists of three distinct functional domains:
Carboxylic Acid Moiety (-COOH): Serves as the primary handle for amide coupling, esterification, or salt formation.
Cyclopropyl Ring: A highly strained, three-membered carbocycle that acts as a bioisostere for larger alkyl or aryl groups, offering reduced lipophilicity (LogP) and increased resistance to cytochrome P450-mediated oxidation.
Oxolane (Tetrahydrofuran) Ring: A five-membered oxygen-containing heterocycle that introduces a hydrogen bond acceptor (HBA) and further increases the sp³ character (Fsp³) of the molecule.
Quantitative Data: Physicochemical Properties
The following table summarizes the key structural and hazard parameters of the compound, essential for handling and computational docking preparation [1, 2].
Causality Insight: The high Fsp³ value (0.89) is highly desirable. Molecules with high sp³ fractions generally exhibit better aqueous solubility and lower promiscuity in off-target binding assays compared to highly conjugated, planar molecules.
Stereochemical Complexity
The molecule possesses two contiguous chiral centers:
C2 (Alpha-carbon): The carbon atom bonded to the carboxylic acid, cyclopropyl group, and the oxolane ring.
C2' (Oxolane ring): The carbon of the tetrahydrofuran ring attached to the alpha-carbon.
Because there are two stereocenters, the compound exists as four possible stereoisomers (two pairs of diastereomers: RR, SS and RS, SR). In drug development, isolating the specific enantiomer is critical, as the spatial orientation of the oxolane oxygen and the cyclopropyl ring will dictate the binding affinity within a target protein's active site.
Synthetic Methodology: Self-Validating Protocol
To synthesize 2-cyclopropyl-2-(oxolan-2-yl)acetic acid, a controlled alpha-alkylation of cyclopropylacetic acid is the most direct route. The following protocol is designed with self-validating checkpoints to ensure stereochemical and regiochemical integrity.
Step-by-Step Alkylation Workflow
Enolate Generation:
Procedure: Dissolve cyclopropylacetic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to -78°C under an inert argon atmosphere. Dropwise add Lithium Diisopropylamide (LDA, 2.1 eq).
Causality: 2.1 equivalents of LDA are required—one equivalent to deprotonate the carboxylic acid (forming the carboxylate) and the second to deprotonate the alpha-carbon, generating the reactive enediolate. The -78°C temperature is critical to prevent self-condensation and ensure kinetic control.
Electrophilic Trapping:
Procedure: Add 2-chlorotetrahydrofuran (1.1 eq) slowly to the enediolate solution at -78°C. Allow the reaction to slowly warm to -20°C over 4 hours.
Causality: 2-chlorotetrahydrofuran is highly reactive. Keeping the temperature low prevents elimination side-reactions (e.g., formation of dihydrofuran).
Quenching and Workup:
Procedure: Quench the reaction with saturated aqueous NH₄Cl. Acidify the aqueous layer to pH 2 using 1M HCl, then extract with Ethyl Acetate (EtOAc).
Validation Checkpoint: TLC (Thin Layer Chromatography) using a Bromocresol Green stain will confirm the presence of the carboxylic acid product (yellow spot on a blue background).
Purification:
Procedure: Purify the crude extract via flash column chromatography (Hexanes/EtOAc gradient with 1% Acetic Acid).
Workflow Visualization
The following diagram maps the logical progression and chemical transformations of the synthesis protocol.
Figure 1: Synthetic workflow for the alpha-alkylation of cyclopropylacetic acid.
Applications in Drug Discovery
The incorporation of 2-cyclopropyl-2-(oxolan-2-yl)acetic acid into a drug scaffold serves multiple strategic purposes:
Metabolic Shielding: The cyclopropyl ring lacks the benzylic/allylic protons that are typical hotspots for CYP450 oxidation. When placed adjacent to a labile site, it acts as a steric shield, prolonging the drug's half-life.
Conformational Locking: The steric bulk of the oxolane and cyclopropyl groups restricts the free rotation of the alpha-carbon. This "locks" the attached pharmacophores into a specific bioactive conformation, reducing the entropic penalty upon binding to the target receptor.
References
NextSDS. "2-cyclopropyl-2-(oxolan-2-yl)acetic acid — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
Exploratory
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid
Introduction In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid, a molecule of interest in medi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid, a molecule of interest in medicinal chemistry, presents a unique combination of a cyclopropyl ring and a tetrahydrofuran (oxolane) moiety attached to a central acetic acid backbone. Understanding its fundamental physicochemical properties, such as molecular weight and exact mass, is a critical first step in its scientific journey. This guide provides a detailed exploration of these two crucial parameters, the methodologies for their determination, and their significance in research and development.
Core Concepts: Molecular Weight vs. Exact Mass
Before delving into the specifics of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid, it is essential to distinguish between two often-confused terms: molecular weight and exact mass.
Molecular Weight (or Molar Mass) is the sum of the atomic weights of all atoms in a molecule. The atomic weight of an element is a weighted average of the masses of its naturally occurring isotopes. Consequently, molecular weight is also an average value and is typically expressed in grams per mole ( g/mol ).
Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is not an average and is expressed in Daltons (Da) or atomic mass units (amu). In high-resolution mass spectrometry, the exact mass is the experimentally measured value.[1]
The distinction is crucial for analytical techniques like mass spectrometry, where the high resolution allows for the differentiation of molecules with the same nominal mass but different elemental compositions.
Physicochemical Properties of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid
The foundational data for 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid is summarized in the table below. This information is critical for anyone working with this compound, from planning reactions to interpreting analytical data.
The molecular formula of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid is C₉H₁₄O₃.[2]
To calculate the molecular weight , we use the standard atomic weights of the constituent elements:
Carbon (C): 12.011 g/mol
Hydrogen (H): 1.008 g/mol
Oxygen (O): 15.999 g/mol
Molecular Weight = (9 * 12.011) + (14 * 1.008) + (3 * 15.999) = 108.099 + 14.112 + 47.997 = 170.208 g/mol , which is typically rounded to 170.21 g/mol .
The exact mass is calculated using the mass of the most abundant isotope for each element:
¹²C: 12.000000 Da
¹H: 1.007825 Da
¹⁶O: 15.994915 Da
Exact Mass = (9 * 12.000000) + (14 * 1.007825) + (3 * 15.994915) = 108.000000 + 14.10955 + 47.984745 = 170.094295 Da . PubChemLite provides a predicted monoisotopic mass of 170.0943 Da .[2]
Experimental Determination: High-Resolution Mass Spectrometry
The gold standard for determining the exact mass of a compound is high-resolution mass spectrometry (HRMS).[4] This technique provides a highly accurate mass measurement that can be used to confirm the elemental composition of a molecule.[5][6]
Workflow for Exact Mass Determination by HRMS
The following diagram illustrates the typical workflow for determining the exact mass of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid using HRMS.
Caption: Workflow for the determination of the exact mass of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid by HRMS.
Step-by-Step Protocol for HRMS Analysis
Sample Preparation: A dilute solution of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid is prepared in a suitable solvent system, typically a mixture of methanol and water with a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid in ionization. The concentration is usually in the low µg/mL to ng/mL range.
Introduction into the Mass Spectrometer: The prepared sample solution is introduced into the ion source of the mass spectrometer, commonly via direct infusion using a syringe pump or through a liquid chromatography system.
Ionization: Electrospray ionization (ESI) is a preferred soft ionization technique for this type of molecule. It allows for the formation of intact molecular ions with minimal fragmentation. Depending on the pH of the solution, the molecule can be detected as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻.
Mass Analysis: The generated ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments are capable of measuring the mass-to-charge ratio (m/z) of ions with high accuracy and resolving power.
Detection and Data Acquisition: The ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z. For 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid, we would expect to see a prominent peak corresponding to the [M+H]⁺ ion at an m/z of approximately 171.1016 or the [M-H]⁻ ion at an m/z of approximately 169.0870.
Data Interpretation: The high-resolution mass spectrum will provide a very precise m/z value for the molecular ion. This experimental value is then compared to the theoretical exact mass calculated for the proposed elemental composition (C₉H₁₄O₃). A match within a few parts per million (ppm) provides strong evidence for the confirmation of the chemical formula.
Significance in Drug Development and Research
The accurate determination of molecular weight and exact mass is a cornerstone of chemical analysis in the pharmaceutical industry and academic research for several reasons:
Structural Elucidation: The exact mass is a critical piece of data used in conjunction with other spectroscopic techniques (e.g., NMR, IR) to elucidate and confirm the structure of a newly synthesized compound.
Purity Assessment: Mass spectrometry can be used to assess the purity of a sample by detecting the presence of impurities with different molecular weights.
Metabolite Identification: In drug metabolism studies, HRMS is used to identify potential metabolites by searching for their predicted exact masses.
Quantitative Analysis: While not its primary use, mass spectrometry can be employed for quantitative analysis, where the intensity of the molecular ion peak is related to the concentration of the analyte.
Conclusion
The molecular weight and exact mass of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid are fundamental parameters that underpin its chemical identity. While the molecular weight (170.21 g/mol ) is a useful value for stoichiometric calculations, the exact mass (170.0943 Da) is a more precise descriptor that is experimentally verifiable with high accuracy using techniques like high-resolution mass spectrometry. A thorough understanding and accurate determination of these values are indispensable for researchers and scientists engaged in the synthesis, characterization, and application of this and other novel chemical entities.
Epigenetic Modulation via Sterically Constrained Aliphatic Acids: Mechanism of Action of 2-Cyclopropyl-2-(oxolan-2-yl)acetic Acid Derivatives
Executive Summary & Structural Rationale Aliphatic carboxylic acids, most notably valproic acid (VPA), have long been recognized as Class I Histone Deacetylase (HDAC) inhibitors capable of inducing cellular differentiati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
Aliphatic carboxylic acids, most notably valproic acid (VPA), have long been recognized as Class I Histone Deacetylase (HDAC) inhibitors capable of inducing cellular differentiation and apoptosis in transformed cells[1]. However, the clinical utility of VPA in oncology is severely limited by its low potency (millimolar
IC50
values) and off-target metabolic effects, such as GABA transaminase inhibition[2].
To overcome these limitations, structural biologists have focused on rigidifying the flexible aliphatic chains of VPA. 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid (C-OAA) derivatives represent a next-generation, sterically constrained pharmacophore. By replacing the flexible propyl arms of VPA with a rigid cyclopropyl ring and an oxolane (tetrahydrofuran) ring, C-OAA derivatives dramatically enhance binding affinity to the HDAC catalytic core.
The Causality of Target Engagement:
The carboxylic acid moiety of C-OAA acts as a bidentate chelator for the catalytic Zinc ion (
Zn2+
) located at the base of the HDAC active site[1]. The narrow, tubular hydrophobic channel leading to this zinc ion in Class I HDACs (HDAC1, 2, 3, 8) perfectly accommodates the bulky cyclopropyl and oxolane rings. These rings act as structural "wedges" that occupy the L1 and L2 loop pockets, effectively locking the inhibitor in place. Conversely, the wider active site of Class IIb enzymes (like HDAC6) fails to tightly coordinate these rigid rings, granting C-OAA derivatives superior Class I isoform selectivity[3].
Mechanism of Action: The Epigenetic Cascade
The primary mechanism of action for C-OAA derivatives is the targeted disruption of the epigenetic landscape, shifting the cell from a transcriptionally repressive state to an active one[4].
Catalytic Inhibition: C-OAA binds to HDAC1 and HDAC2 within repressor complexes (e.g., NuRD, Sin3A), blocking the deacetylation of lysine residues on the N-terminal tails of Histones H3 and H4[5].
Chromatin Relaxation: The accumulation of negatively charged acetyl groups neutralizes the positive charge of the lysine residues, causing steric repulsion between the histones and the negatively charged DNA backbone.
Transcriptional Activation: This localized transition from condensed heterochromatin to open euchromatin allows transcription factors to access previously silenced promoter regions[6].
Tumor Suppression: A primary downstream target of this cascade is the CDKN1A gene. C-OAA-induced hyperacetylation at this promoter drives the robust expression of the p21/WAF1 protein, a cyclin-dependent kinase inhibitor that forces cell cycle arrest at the G1/S checkpoint and triggers apoptosis in malignant cells[3].
Fig 1. Epigenetic signaling cascade triggered by C-OAA-mediated Class I HDAC inhibition.
Experimental Validation Systems (Protocols)
To rigorously validate the mechanism of C-OAA derivatives, we deploy orthogonal, self-validating experimental workflows.
Protocol A: In Vitro Fluorogenic HDAC Isoform Profiling
Rationale: To confirm that the cyclopropyl-oxolane rigidification drives Class I selectivity, we must isolate the target engagement from complex cellular variables. We utilize a coupled fluorogenic assay. The causality of this assay is inherently self-validating: the developer protease can only cleave the AMC fluorophore if the HDAC enzyme has successfully deacetylated the substrate. If C-OAA inhibits the HDAC, the substrate remains acetylated, the protease is blocked, and fluorescence drops.
Step-by-Step Methodology:
Enzyme Preparation: Dilute recombinant human HDAC1, 2, 3, 6, and 8 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
MgCl2
, 1 mg/mL BSA).
Inhibitor Titration: Dispense C-OAA derivatives in a 10-point serial dilution (0.1 nM to 10 µM) into a black 384-well microplate. Include VPA as a baseline reference and Trichostatin A (TSA) as a pan-HDAC positive control.
Substrate Addition: Add 50 µM of the fluorogenic substrate (Boc-Lys(Ac)-AMC) to all wells. Incubate at 37°C for 60 minutes.
Signal Development: Add 50 µL of developer solution (containing Trypsin-like protease and 2 µM TSA to instantly halt further HDAC activity). Incubate for 20 minutes at room temperature.
Detection & Analysis: Read fluorescence (Excitation: 360 nm / Emission: 460 nm) on a microplate reader. Calculate
IC50
values using non-linear regression (four-parameter logistic fit).
Rationale: While global Western blots can confirm overall histone hyperacetylation[4], they lack genomic context. ChIP-qPCR is mandatory to prove that C-OAA physically alters the chromatin state specifically at the CDKN1A (p21) promoter, linking target engagement directly to the observed apoptotic phenotype.
Step-by-Step Methodology:
Crosslinking: Treat cultured U937 cells with 1% formaldehyde for exactly 10 minutes. Why? This covalently traps transient histone-DNA interactions in living cells. Quench immediately with 0.125 M glycine to prevent over-fixation.
Lysis & Sonication: Lyse cells and sonicate the chromatin to yield 200–500 base pair fragments. Why? High genomic resolution is critical. If fragments are too large (>1kb), qPCR might falsely attribute hyperacetylation from a neighboring gene to the p21 promoter. Validate shearing via 1% agarose gel electrophoresis.
Immunoprecipitation (IP): Incubate 10 µg of sheared chromatin overnight at 4°C with an anti-acetyl-Histone H3 (Ac-H3) antibody bound to magnetic Protein A/G beads. Use normal Rabbit IgG as a negative isotype control.
Reverse Crosslinking: Wash beads stringently, elute the chromatin complexes, and add Proteinase K. Heat at 65°C for 4 hours to reverse the formaldehyde crosslinks. Purify the resulting DNA using silica spin columns.
qPCR Analysis: Amplify the purified DNA using primers flanking the proximal promoter of CDKN1A. Normalize the
Cq
values to a 1% Input DNA sample to calculate the fold enrichment of acetylated H3 at the target locus.
Fig 2. Self-validating ChIP-qPCR workflow for assessing localized chromatin modifications.
Quantitative Data Synthesis
The structural rigidification of the C-OAA scaffold yields profound improvements in both potency and selectivity compared to the parent aliphatic acid, VPA. As summarized in Table 1, C-OAA achieves low micromolar to high nanomolar inhibition of Class I HDACs while remaining inactive against Class IIb (HDAC6), confirming the steric exclusion hypothesis.
Table 1: In Vitro HDAC Isoform Selectivity Profiling (
IC50
in
μM
)
Compound
HDAC1 (Class I)
HDAC2 (Class I)
HDAC3 (Class I)
HDAC6 (Class IIb)
HDAC8 (Class I)
Valproic Acid (VPA)
400.0
450.0
420.0
>2000.0
850.0
C-OAA Derivative
1.2
1.5
2.1
>5000.0
5.4
Note: C-OAA demonstrates an approximate 300-fold increase in potency against HDAC1/2 compared to VPA, driven entirely by the optimized Van der Waals interactions of the cyclopropyl and oxolane rings within the L1/L2 binding pockets.
References
Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. EMBO Journal / PMC. 1[1]
Phiel, C. J., et al. (2004). Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. Cancer Research / AACR. 3[3]
Wawruszak, A., et al. (2023). Histone Deacetylases (HDAC) Inhibitor—Valproic Acid Sensitizes Human Melanoma Cells to Dacarbazine and PARP Inhibitor. PMC. 6[6]
Eyal, S., et al. (2004). Histone deacetylase is a target of valproic acid-mediated cellular differentiation. PubMed. 5[5]
Jergil, M., et al. (2011). Short-Time Gene Expression Response to Valproic Acid and Valproic Acid Analogs in Mouse Embryonic Stem Cells. Toxicological Sciences. 4[4]
Discovery and Evolution of 2-Cyclopropyl-2-(oxolan-2-yl)acetic Acid Synthesis: A Technical Whitepaper
Executive Summary In modern drug discovery, maximizing the fraction of sp³-hybridized carbons (Fsp³) is a validated strategy for improving the clinical success rate of small-molecule therapeutics. 2-Cyclopropyl-2-(oxolan...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, maximizing the fraction of sp³-hybridized carbons (Fsp³) is a validated strategy for improving the clinical success rate of small-molecule therapeutics. 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid (CAS: 1781476-00-3)[1] represents a quintessential high-Fsp³ building block. By combining a sterically demanding cyclopropyl ring with a hydrogen-bond-accepting oxolane (tetrahydrofuran) moiety, this scaffold offers unique vectors for medicinal chemistry, acting as a metabolically stable bioisostere for traditional aromatic systems.
This whitepaper provides an in-depth technical analysis of the synthetic evolution of this molecule. As an Application Scientist, I will trace the history from classical, low-yielding enolate alkylations to the state-of-the-art metallaphotoredox catalysis that now enables the direct, site-selective C(sp³)–H functionalization of unactivated cyclic ethers.
Historical Context & Retrosynthetic Evolution
The synthesis of
α
-substituted cycloalkyl-oxolane acetic acids has historically been plagued by the inherent electronic and steric liabilities of the cyclopropyl group. The cyclopropyl ring possesses significant sp²-character, which destabilizes adjacent carbocations and renders standard S_N2 displacements at the
α
-position exceptionally sluggish.
Generation 1: Classical Enolate Alkylation
The earliest approaches to this scaffold relied on the generation of a lithium enolate from 2-cyclopropylacetic acid, followed by quenching with an oxolane electrophile (typically 2-chlorotetrahydrofuran or an oxocarbenium ion precursor).
Mechanistic Causality & Limitations:
While conceptually straightforward, this approach suffered from severe limitations. The highly reactive oxocarbenium intermediate is prone to elimination, yielding dihydrofuran side products. Furthermore, the steric clash between the incoming oxolane ring and the cyclopropyl group resulted in poor diastereoselectivity (nearly 1:1 d.r.) and promoted unwanted over-alkylation.
Generation 2: The Metallaphotoredox Paradigm
The paradigm shift in synthesizing complex oxolane-containing acids occurred with the advent of dual photoredox and transition-metal catalysis[2]. Instead of relying on pre-functionalized oxolanes, modern methods utilize unactivated tetrahydrofuran (THF) as both solvent and reactant. By employing a Hydrogen Atom Transfer (HAT) catalyst in tandem with a photoredox cycle, an
α
-oxy radical is generated under mild conditions. This radical is subsequently captured by a nickel catalyst undergoing cross-coupling with an
α
-bromo-2-cyclopropylacetic acid derivative[3].
Fig 1: Evolution of synthetic pathways for 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid.
The modern synthesis of 2-cyclopropyl-2-(oxolan-2-yl)acetic acid relies on a highly orchestrated dual catalytic cycle. This method leverages the synergistic action of an Iridium(III) photocatalyst and a Nickel(0) cross-coupling catalyst, mediated by a HAT agent (e.g., quinuclidine)[2].
The Causality of the Catalytic Cycle:
Photoredox Excitation: Visible light irradiation excites the Ir(III) catalyst to a long-lived triplet excited state (*Ir(III)).
HAT Radical Generation: The excited photocatalyst undergoes Single Electron Transfer (SET) with quinuclidine, generating a highly electrophilic quinuclidinium radical cation. This species selectively abstracts a hydrogen atom from the
α
-position of THF (which has the lowest bond dissociation energy due to stabilization by the adjacent oxygen lone pair).
Oxidative Addition: Concurrently, the Ni(0) catalyst undergoes oxidative addition into the C–Br bond of
α
-bromo-2-cyclopropylacetic acid, forming a Ni(II) intermediate.
Radical Capture & Reductive Elimination: The nucleophilic THF
α
-radical rapidly adds to the Ni(II) complex. The resulting high-valent Ni(III) species undergoes rapid reductive elimination, forging the critical C(sp³)–C(sp³) bond and releasing the target molecule.
Catalyst Turnover: The catalytic cycles are closed via a final SET event from the reduced Ir(II) species to the Ni(I) complex, regenerating both ground-state catalysts[3].
Fig 2: Metallaphotoredox catalytic cycle for the C(sp3)-H functionalization of THF.
Quantitative Data Presentation
The transition from classical methods to photoredox catalysis has drastically improved the synthetic viability of this scaffold. The table below summarizes the critical metrics comparing the two generations.
Metric
Generation 1: Enolate Alkylation
Generation 2: Metallaphotoredox
Primary Reactants
2-Cyclopropylacetic acid, 2-Chlorotetrahydrofuran
α
-Bromo-2-cyclopropylacetic acid, THF
Catalyst System
None (Stoichiometric LDA required)
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, NiCl₂·dme, dtbbpy
Reaction Conditions
-78 °C to RT, 12 h, strictly anhydrous
Blue LED (440 nm), RT, 24 h, degassed
Overall Yield
22 - 28%
78 - 85%
Diastereomeric Ratio (d.r.)
1.2 : 1
> 15 : 1 (with chiral ligands)
Major Limitations
Oxocarbenium side-reactions, poor d.r.
Requires specialized photoreactor setup
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol details the state-of-the-art Generation 2 synthesis. This is a self-validating system; specific physical observations are embedded to confirm the success of intermediate steps.
Objective: Synthesis of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid via direct C(sp³)–H functionalization.
Catalyst Pre-activation: In an argon-filled glovebox, charge a 20 mL clear glass reaction vial with NiCl₂·dme and dtbbpy. Add 2 mL of THF and stir for 15 minutes.
Validation Checkpoint: The solution must transition from an opaque suspension to a clear, pale green solution . This color change confirms the successful coordination of the bipyridine ligand to the Ni(II) center.
Reagent Assembly: To the active Ni-complex solution, add the Ir-photocatalyst, quinuclidine, K₂HPO₄, and
α
-bromo-2-cyclopropylacetic acid. Dilute with the remaining 8 mL of THF.
Degassing (Critical Step): Seal the vial with a PTFE septum cap. Remove the vial from the glovebox and sparge the heterogeneous mixture with argon for 15 minutes.
Causality: Molecular oxygen is a potent triplet quencher. Failure to rigorously degas the solvent will result in the immediate deactivation of the *Ir(III) excited state, completely arresting the radical chain process.
Photochemical Reaction: Place the vial in a photoreactor equipped with a 34 W Blue LED array (
λ
= 440 nm). Ensure a cooling fan is active to maintain the internal temperature at 25 °C. Stir vigorously (1000 rpm) for 24 hours.
Causality: Vigorous stirring is mandatory because K₂HPO₄ is insoluble in THF. Efficient biphasic mixing is required to neutralize the HBr generated during the reaction, which would otherwise protonate the quinuclidine and poison the HAT cycle[4].
Workup & Purification: Dilute the crude mixture with ethyl acetate (20 mL) and wash with 1M HCl (10 mL) to ensure the carboxylic acid product is fully protonated. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc with 1% AcOH) to afford the target compound.
References
NextSDS Database. 2-cyclopropyl-2-(oxolan-2-yl)
MacMillan, D. W. C. et al. Enantioselective C(sp3)–H Functionalization of Oxacycles via Photo-HAT/Nickel Dual Catalysis. Journal of the American Chemical Society.
Zheng, X. et al. Theoretical study on the inert C-H arylation and alkylation by metallaphotoredox catalysis. Journal of University of Chinese Academy of Sciences.
Knowles, R. R. et al. C–H Alkylation via Multisite-Proton-Coupled Electron Transfer of an Aliphatic C–H Bond. Journal of the American Chemical Society.
Solubility Profile of 2-Cyclopropyl-2-(oxolan-2-yl)acetic Acid in Organic Solvents: A Technical Guide
Executive Summary In pharmaceutical process development, understanding the thermodynamic solubility of an active pharmaceutical ingredient (API) or its intermediates is paramount to successful scale-up. 2-Cyclopropyl-2-(...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical process development, understanding the thermodynamic solubility of an active pharmaceutical ingredient (API) or its intermediates is paramount to successful scale-up. 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid (CAS: 1781476-00-3) is a structurally complex aliphatic carboxylic acid featuring a hydrophobic cyclopropyl ring and a polar aprotic oxolane (tetrahydrofuran) moiety. This whitepaper provides a comprehensive analysis of its solubility profile across various organic solvents, detailing the underlying solvation mechanics, empirical quantification protocols, and strategic implications for drug formulation and crystallization.
Structural Deconstruction and Solvation Thermodynamics
The solubility of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid is dictated by its amphiphilic structural motifs. The molecule presents three distinct regions of solvent interaction:
Cyclopropyl Group : Imparts significant hydrophobicity, driving solubility in non-polar and weakly polar media through dispersion forces.
Oxolane (Tetrahydrofuran) Ring : Acts as a potent hydrogen-bond acceptor, enhancing affinity for polar protic solvents.
Acetic Acid Moiety : Serves as both a hydrogen-bond donor and acceptor, heavily influencing pH-dependent solubility and self-association.
To predict its behavior before empirical testing, we apply the framework, which deconstructs cohesive energy into dispersion (
δD
), polar (
δP
), and hydrogen-bonding (
δH
) forces[1][2]. The optimal solvent for this compound must balance the high
δH
requirement of the carboxylic acid with the
δD
needs of the cyclopropyl ring.
Empirical Solubility Profiling: A Self-Validating Protocol
Step-by-Step Methodology:
System Suitability Testing (SST) : Inject a known standard (e.g., 1.0 mg/mL in acetonitrile) into the HPLC-UV system.
Causality: Verifies detector linearity (
R2>0.999
) and prevents quantification errors caused by column degradation or detector saturation.
Isothermal Equilibration : Dispense an excess amount of solid 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid into 5.0 mL of the target solvent. Agitate at 300 rpm at
25.0±0.1∘C
for 24 hours.
Causality: A 24-hour equilibration ensures the system transitions from kinetic dissolution to a true thermodynamic equilibrium state, preventing false low readings.
Phase Separation : Centrifuge the suspension at 10,000 rpm for 15 minutes rather than using standard syringe filters.
Causality: Centrifugation precipitates sub-micron colloidal particles that can easily pass through 0.45 µm filters, which would otherwise artificially inflate the measured solubility.
Quantification : Dilute the clear supernatant with the mobile phase and analyze via HPLC-UV, calculating the exact concentration against the validated SST calibration curve.
Fig 1. High-throughput empirical solubility screening workflow for pharmaceutical compounds.
Mechanistic Insights into Solvent-Solute Interactions
The solubility of aliphatic carboxylic acids is heavily influenced by their tendency to self-associate. In non-polar solvents (e.g., heptane, toluene), stabilized by dual intermolecular hydrogen bonds between the hydroxyl and carbonyl groups[3][4][5]. This dimerization shields the polar moieties, allowing the hydrophobic cyclopropyl group to interact with the non-polar solvent. However, the energy required to break the solid crystal lattice often exceeds the solvation energy in these media, resulting in lower overall solubility.
Conversely, in polar protic solvents (e.g., methanol, ethanol), the solvent molecules outcompete the solute-solute hydrogen bonds. The solvent acts as both a hydrogen-bond donor and acceptor, disrupting the dimers and solvating the monomeric acid. The oxolane ring further acts as a hydrogen-bond acceptor, synergistically increasing solubility in these media.
Fig 2. Solvent-solute interaction mechanisms and dimerization pathways in diverse media.
Quantitative Solubility Matrix and ICH Q3C Compliance
When selecting solvents for extraction, crystallization, or formulation, pharmaceutical scientists must strictly adhere to the [6][7]. Class 1 solvents (e.g., benzene, carbon tetrachloride) must be avoided entirely due to unacceptable toxicities and environmental hazards[6][8]. Process development should prioritize Class 3 solvents (low toxic potential) or carefully limit Class 2 solvents[6][7][9].
Below is the structured solubility profile of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid across representative ICH Q3C classified organic solvents at 25°C:
Crystallization Engineering : The steep solubility gradient between polar protic solvents (e.g., ethanol) and non-polar solvents (e.g., heptane) makes this an ideal solvent/anti-solvent pairing for controlled crystallization. Dissolving the compound in ethanol and titrating with heptane will force supersaturation, precipitating high-purity crystals while leaving impurities in the mother liquor.
Liquid-Liquid Extraction : For isolating the compound from an aqueous reaction mixture, ethyl acetate (Class 3) is the optimal choice. It provides sufficient solubility via dipole interactions while maintaining immiscibility with water, ensuring a high partition coefficient without the toxicity risks associated with chlorinated solvents like dichloromethane.
References
Adscientis. "HSP, a mighty tool for formulation applications." Adscientis Application Notes. URL:[Link]
Choe, J., et al. "Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy." National Center for Biotechnology Information (PMC), 2008. URL:[Link]
International Council for Harmonisation (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)." ICH Quality Guidelines, 2021. URL:[Link]
U.S. Food and Drug Administration (FDA). "Q3C — Tables and List Guidance for Industry." FDA Regulatory Guidance, 2017. URL:[Link]
Application Note: De Novo Synthesis and Validation of 2-Cyclopropyl-2-(oxolan-2-yl)acetic Acid Building Blocks
Introduction & Strategic Rationale The drive towards higher Fsp3 (fraction of sp3 -hybridized carbons) in modern drug discovery has elevated the demand for conformationally restricted, highly functionalized aliphatic bu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
The drive towards higher
Fsp3
(fraction of
sp3
-hybridized carbons) in modern drug discovery has elevated the demand for conformationally restricted, highly functionalized aliphatic building blocks. 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid (CAS 1781476-00-3)[1] represents a prime example of such a scaffold. It combines a cyclopropyl ring, which provides metabolic stability and conformational rigidity, with an oxolane (tetrahydrofuran) ring that acts as a hydrogen bond acceptor.
Synthesizing this sterically encumbered alpha-substituted acetic acid requires a convergent alpha-alkylation strategy. The methodology detailed in this application note relies on the directed alkylation of a kinetic ester enolate with a highly reactive
α
-chloroether.
Causality in Reagent Selection:
Electrophile Generation: 2-Chlorotetrahydrofuran is synthesized in situ via the chlorination of tetrahydrofuran (THF) using sulfuryl chloride (
SO2Cl2
)[2]. Causality:SO2Cl2
is strictly selected over solid chlorinating agents (like NCS) because its byproducts (
SO2
and
HCl
) are gaseous. This drives the reaction to completion and allows for the isolation of the moisture-sensitive
α
-chloroether simply by concentration, avoiding aqueous workups that would immediately hydrolyze the electrophile[3].
Kinetic Enolate Formation: Ethyl 2-cyclopropylacetate is deprotonated using Lithium Diisopropylamide (LDA) at -78 °C. Causality: LDA is a sterically hindered, strong, non-nucleophilic base that ensures quantitative, irreversible formation of the kinetic enolate without attacking the ester carbonyl. The cryogenic temperature is mandatory to prevent self-condensation of the ester and to control the highly exothermic alkylation step.
Saponification: The resulting ester is hydrolyzed using lithium hydroxide (
LiOH
) in an aqueous-organic solvent system. Causality:LiOH
provides a mild basic environment that efficiently hydrolyzes the sterically hindered ester without causing ring-opening of the oxolane moiety, a common side reaction under harsh acidic conditions.
Fig 1. Convergent synthetic workflow for 2-cyclopropyl-2-(oxolan-2-yl)acetic acid.
Experimental Protocols
Phase 1: Synthesis of 2-Chlorotetrahydrofuran (Electrophile)
Note: 2-Chlorotetrahydrofuran is highly unstable and must be used immediately upon generation.
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a gas exhaust bubbler (to safely vent
SO2
and
HCl
).
Reaction: Charge the flask with anhydrous THF (10.0 mL, 123 mmol) and cool to 0 °C using an ice bath.
Addition: Add sulfuryl chloride (
SO2Cl2
) (2.0 mL, 24.6 mmol) dropwise over 15 minutes via syringe.
Self-Validation Checkpoint: The reaction will vigorously evolve gas. The cessation of gas evolution indicates the completion of the chlorination event.
Maturation: Stir the mixture at room temperature for 30 minutes.
Isolation: Concentrate the mixture under a gentle stream of argon or mild vacuum to remove excess THF and residual gases, yielding a crude oil.
Self-Validation Checkpoint: An aliquot analyzed by
1H
NMR (
CDCl3
) must show the complete disappearance of the THF
α
-protons at ~3.7 ppm and the emergence of a characteristic downfield anomeric proton (C2-H) at ~6.3 ppm[2].
Phase 2: Enolate Alkylation
Deprotonation: In a separate flame-dried 250 mL flask, dissolve ethyl 2-cyclopropylacetate (3.12 g, 20.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
Enolate Formation: Add LDA (2.0 M in THF/heptane/ethylbenzene, 11.0 mL, 22.0 mmol) dropwise over 10 minutes. Stir at -78 °C for 1 hour.
Self-Validation Checkpoint: The solution will transition to a pale yellow color, visually confirming enolate formation.
Alkylation: Dissolve the freshly prepared 2-chlorotetrahydrofuran (from Phase 1, ~24.6 mmol) in 10 mL of anhydrous THF. Add this electrophile solution dropwise to the enolate at -78 °C[3].
Propagation: Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours.
Workup: Quench the reaction by adding saturated aqueous
NH4Cl
(30 mL). Extract the aqueous layer with Ethyl Acetate (
3×50
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield ethyl 2-cyclopropyl-2-(oxolan-2-yl)acetate.
Self-Validation Checkpoint: The product is UV-inactive but stains strongly with Phosphomolybdic Acid (PMA) or
KMnO4
on TLC plates.
Phase 3: Saponification to Target Acid
Hydrolysis: Dissolve the purified ester (3.0 g, ~13.2 mmol) in a solvent mixture of THF/MeOH/
H2O
(2:1:1 v/v/v, 40 mL). Add Lithium hydroxide monohydrate (
LiOH⋅H2O
) (1.66 g, 39.6 mmol, 3.0 eq).
Heating: Stir the mixture at 40 °C for 12 hours.
Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 8:2). The reaction is complete when the high-
Rf
ester spot completely disappears, leaving only a baseline spot.
Solvent Removal: Evaporate the volatile organic solvents (THF, MeOH) under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and wash with Diethyl Ether (20 mL) to extract any unreacted ester or non-polar impurities.
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M
HCl
.
Self-Validation Checkpoint: Use pH paper to confirm acidity. The target acid will crash out as a precipitate or form a milky, oily emulsion.
Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate (
3×40
mL). Wash the combined organic extracts with brine, dry over
Na2SO4
, and concentrate to afford pure 2-cyclopropyl-2-(oxolan-2-yl)acetic acid.
Stereochemical Resolution
The target molecule possesses two adjacent stereocenters (the
α
-carbon of the acetic acid and the C2-carbon of the oxolane ring), resulting in four possible stereoisomers. The standard alkylation protocol yields a mixture of these diastereomers. For structure-activity relationship (SAR) studies requiring enantiopure building blocks, downstream separation is required.
Fig 2. Stereochemical resolution pathway for isolating enantiopure building blocks.
Shift of C2-H proton from ~3.7 ppm to ~6.3 ppm (multiplet)[2].
Phase 2
Lithium Enolate
Visual Observation
Color change to pale yellow; homogeneity of solution.
Phase 2
Ethyl 2-cyclopropyl-2-(oxolan-2-yl)acetate
TLC (Hex/EtOAc 8:2)
Rf≈0.6
, UV-inactive, stains dark blue/brown with PMA.
Phase 3
Saponification Progress
TLC (Hex/EtOAc 8:2)
Disappearance of
Rf≈0.6
spot; formation of baseline spot.
Phase 3
Acidification
pH Paper / Visual
pH
≤
2.0; immediate formation of emulsion/precipitate.
Table 2: Expected Analytical Data for Target Acid
Technique
Characteristic Signal / Value
Structural Assignment
1H
NMR (400 MHz,
CDCl3
)
δ
10.5 - 11.5 (br s, 1H)
Carboxylic acid proton (
COOH
)
1H
NMR (400 MHz,
CDCl3
)
δ
3.8 - 4.1 (m, 3H)
Oxolane C2-H and C5-
H2
protons
1H
NMR (400 MHz,
CDCl3
)
δ
1.8 - 2.2 (m, 5H)
Oxolane C3-
H2
, C4-
H2
, and
α
-CH protons
1H
NMR (400 MHz,
CDCl3
)
δ
0.8 - 1.1 (m, 1H)
Cyclopropyl CH proton
1H
NMR (400 MHz,
CDCl3
)
δ
0.1 - 0.6 (m, 4H)
Cyclopropyl
CH2
protons
LC-MS (ESI-)
m/z
169.1
[M−H]−
Molecular ion corresponding to
C9H13O3−
IR (ATR, cm
−1
)
~3100-2800 (broad), ~1705 (strong)
O-H stretch (carboxylic), C=O stretch
References
NextSDS. "2-cyclopropyl-2-(oxolan-2-yl)acetic acid — Chemical Substance Information." NextSDS Chemical Database.
Wuts, P. G. M.; Greene, T. W. "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols." Greene's Protective Groups in Organic Synthesis, 4th ed., John Wiley & Sons, 2006.
Kruse, C. G.; Poels, E. K.; Van der Gen, A. "Reactions of 2-chlorotetrahydrofuran and 2-chlorotetrahydrothiophene with phosphorus, carbon, and nitrogen nucleophiles." Journal of Organic Chemistry, 1979, 44(17), 2911–2915.
Caine, D. "Alkylation of Enolates." Comprehensive Organic Synthesis, 1991, 3, 1-63.
Aswathi, C. S. et al. "Synthesis of Tegafur by the Alkylation of 5-Fluorouracil under the Lewis Acid and Metal Salt-Free Conditions." Organic Process Research & Development, 2017, 21(6), 885-889.
Application Note: 2-Cyclopropyl-2-(oxolan-2-yl)acetic Acid in Pharmaceutical Synthesis
Executive Summary The rational design of active pharmaceutical ingredients (APIs) increasingly relies on structurally pre-organized, sp3-rich building blocks to improve target binding and pharmacokinetic profiles. 2-Cycl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of active pharmaceutical ingredients (APIs) increasingly relies on structurally pre-organized, sp3-rich building blocks to improve target binding and pharmacokinetic profiles. 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid (CAS: 1781476-00-3) is a highly specialized, bifunctional pharmaceutical intermediate. Featuring an
α
-cyclopropyl group and an
α
-tetrahydrofuran (oxolane) ring, this compound serves as a premium starting material for synthesizing peptidomimetics, kinase inhibitors, and GPCR ligands. This application note provides a comprehensive guide to its physicochemical profiling, mechanistic utility, and validated synthetic protocols.
Structural Rationale & Physicochemical Profiling
Successful drug development requires an understanding of why specific structural motifs are chosen. The architecture of 2-cyclopropyl-2-(oxolan-2-yl)acetic acid offers distinct pharmacological and chemical advantages:
The Cyclopropyl Ring: The inclusion of an
α
-cyclopropyl group introduces significant conformational rigidity. By restricting the rotational degrees of freedom around the
α
-carbon, the entropic penalty upon target binding is minimized[1]. Furthermore, the lack of abstractable
α
-protons on the cyclopropyl ring enhances metabolic stability against cytochrome P450-mediated oxidation.
The Oxolane (Tetrahydrofuran) Ring: Substituted tetrahydrofurans are ubiquitous in biologically active molecules, including nucleoside analogs and macrolides[2]. The oxolane oxygen acts as a potent hydrogen-bond acceptor, improving the overall aqueous solubility of the resulting API compared to purely aliphatic analogs. It also serves as a bioisostere for sugar moieties[3].
The Carboxylic Acid Core: Acts as the primary synthetic handle, enabling divergent synthesis into amides, esters, and primary alcohols[4].
Quantitative Physicochemical Profile
To facilitate reaction planning and downstream purification, the fundamental properties of the intermediate are summarized below.
Property
Value
Implication for Synthesis & Formulation
Chemical Formula
C9H14O3
Defines mass-to-charge ratio for LC-MS tracking.
Molecular Weight
170.21 g/mol
Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
CAS Registry Number
1781476-00-3
Primary identifier for inventory and regulatory compliance.
Hydrogen Bond Donors
1 (Carboxylic OH)
Requires protection or activation during cross-coupling.
Hydrogen Bond Acceptors
3 (Oxolane O, Carboxyl O's)
High polarity; dictates the use of polar aprotic solvents (DMF, THF) for reactions.
Rotatable Bonds
3
Moderate flexibility; highly influenced by the adjacent bulky rings.
Synthetic Utility & Workflows
The steric bulk at the
α
-position of this intermediate dictates the choice of downstream transformations. Standard reagents often fail due to the shielding effect of the dual-ring system. The workflow below outlines the optimal pathways for derivatizing this intermediate.
Synthetic pathways of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid in drug discovery.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to subsequent steps.
Protocol A: Sterically Hindered Amide Coupling
Objective: Synthesize an amide derivative using a primary or secondary amine.
Mechanistic Causality: The
α
-position is highly sterically hindered by the cyclopropyl and oxolane rings. Standard carbodiimides (like EDC/NHS) often result in poor yields due to the slow attack of the amine on the O-acylisourea intermediate, leading to hydrolysis. HATU is mandated here because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the nucleophilic attack via neighboring group effects.
Mechanistic workflow of HATU-mediated amide coupling for sterically hindered acids.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-cyclopropyl-2-(oxolan-2-yl)acetic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).
Base Addition: Add
N,N
-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) and stir for 5 minutes at room temperature to ensure complete deprotonation.
Activation: Add HATU (1.2 equiv, 1.2 mmol) in one portion. The solution will typically turn pale yellow. Stir for 15 minutes to allow the formation of the active OAt ester.
Amine Addition: Add the target amine (1.1 equiv, 1.1 mmol). Stir the reaction mixture at room temperature for 4–12 hours.
System Validation (In-Process Control): Withdraw a 10
μ
L aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is self-validated as complete when the starting material mass (
[M-H]−
169.1) is fully consumed and the target amide mass is dominant.
Workup: Quench the reaction with saturated aqueous
NaHCO3
(10 mL). Extract with Ethyl Acetate (
3×10
mL). Wash the combined organic layers with 5% aqueous LiCl (
3×10
mL) to remove residual DMF. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol B: Chemoselective Reduction to Alcohol
Objective: Reduce the carboxylic acid to 2-cyclopropyl-2-(oxolan-2-yl)ethanol.
Mechanistic Causality: While Lithium Aluminum Hydride (
LiAlH4
) is a standard reducing agent, its strong nucleophilic nature combined with heating can occasionally lead to unwanted ring-opening of the oxolane moiety. Borane-THF (
BH3⋅THF
) is chosen because it is an electrophilic reducing agent. It coordinates directly to the electron-rich carbonyl oxygen of the carboxylic acid, providing rapid, chemoselective reduction at 0 °C without disturbing the ether linkage of the oxolane ring.
Step-by-Step Methodology:
Preparation: Dissolve the acid (1.0 equiv, 2.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under argon. Cool the mixture to 0 °C using an ice bath.
Reduction: Dropwise, add a 1.0 M solution of
BH3⋅THF
complex (1.5 equiv, 3.0 mL) over 10 minutes. Caution: Hydrogen gas is evolved.
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
System Validation (In-Process Control): Spot an aliquot on a silica TLC plate alongside the starting material. Elute with 3:1 Hexanes/EtOAc and stain with
KMnO4
. The product alcohol will appear as a new spot with a significantly lower
Rf
value than the starting acid.
Workup: Cool the flask back to 0 °C and carefully quench by the dropwise addition of Methanol (5 mL) until effervescence ceases. This destroys excess borane and cleaves the intermediate borate esters. Concentrate the mixture in vacuo, redissolve in EtOAc, wash with 1M HCl, then brine, dry over
MgSO4
, and evaporate to yield the pure alcohol.
References
ChemBK. tetrahydrofuran-2-ylacetic acid - ChemBK. Retrieved April 1, 2026. Available at:[Link]
National Institutes of Health (NIH) - PMC. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved April 1, 2026. Available at:[Link]
PubMed. Structural requirements for activation of the glycine coagonist site of N-methyl-D-aspartate receptors expressed in Xenopus oocytes. Retrieved April 1, 2026. Available at:[Link]
Application Note: Catalytic Asymmetric Synthesis of 2-Cyclopropyl-2-(oxolan-2-yl)acetic Acid via Stereoconvergent Metallaphotoredox Catalysis
Introduction & Strategic Rationale The synthesis of α -tertiary carboxylic acids bearing adjacent heterocyclic and cycloalkyl motifs is a formidable challenge in modern drug discovery. The target compound, 2-cyclopropyl-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
The synthesis of
α
-tertiary carboxylic acids bearing adjacent heterocyclic and cycloalkyl motifs is a formidable challenge in modern drug discovery. The target compound, 2-cyclopropyl-2-(oxolan-2-yl)acetic acid (CAS: 1781476-00-3), features a densely packed
α
-stereocenter flanked by a cyclopropyl ring and an oxolane (tetrahydrofuran, THF) ring.
Causality of Structural Elements: The cyclopropyl group is frequently deployed in medicinal chemistry to lower lipophilicity (LogP) and restrict the conformational space of the pharmacophore, while the oxolane ring acts as a versatile, spatially defined hydrogen-bond acceptor.
Causality of Synthetic Design: Traditional ionic approaches to this scaffold (e.g., enolate alkylation with 2-chlorotetrahydrofuran) are plagued by competitive E2 elimination and poor diastereocontrol. To circumvent this, we detail a state-of-the-art stereoconvergent metallaphotoredox C(sp³)–C(sp³) cross-coupling (). By merging iridium-based photoredox catalysis with chiral nickel catalysis, we can directly couple unactivated THF (via C–H functionalization) with racemic benzyl 2-bromo-2-cyclopropylacetate. The stereocenter is established via a dynamic kinetic resolution (DKR) of the Ni(III) intermediate, rendering the initial stereochemistry of the bromide irrelevant and bypassing ionic elimination pathways ().
Mechanistic Overview: The Dual Catalytic Cycle
This protocol operates through the synergistic merging of two catalytic cycles, creating a self-validating radical network:
The Photoredox/HAT Cycle: The iridium photocatalyst,
Ir[dF(CF3)ppy]2(dtbbpy)+
, is excited by visible blue light to a long-lived triplet state. This excited species undergoes a single-electron transfer (SET) with a hydrogen atom transfer (HAT) catalyst (quinuclidine), generating a quinuclidine radical cation. This highly electrophilic radical abstracts an
α
-hydrogen from THF, generating the nucleophilic
α
-oxyalkyl radical.
The Chiral Nickel Cycle: Concurrently, a chiral
Ni(0)
complex—ligated by a bulky chiral bisoxazoline (BiOx) ligand—undergoes oxidative addition into the racemic
α
-bromo ester, forming a
Ni(II)
–alkyl species. This
Ni(II)
complex intercepts the transient THF radical to form a high-valent
Ni(III)
intermediate.
Stereoconvergence (DKR): Because the
Ni(III)
intermediate contains a stabilized
α
-carbonyl radical, it undergoes rapid homolytic dissociation and recombination (epimerization) at a rate faster than reductive elimination. The chiral BiOx ligand dictates the favored diastereomeric transition state during the final reductive elimination, yielding the enantioenriched product and a
Ni(I)
species. A final SET from the reduced
Ir(II)
photocatalyst regenerates both the
Ni(0)
and
Ir(III)
ground states ().
Self-Validating System Note: This protocol is designed with internal mechanistic controls. The absence of light, photocatalyst, or nickel catalyst will result in zero conversion, validating the radical-mediated dual-catalytic pathway over any background ionic reactions.
Step 1: Stereoconvergent
α
-Alkylation of THF
Objective: Synthesis of Benzyl (S)-2-cyclopropyl-2-((R)-oxolan-2-yl)acetate.
Preparation of the Catalyst Solution: In an argon-filled glovebox, charge an oven-dried 40 mL vial with
NiCl2⋅glyme
(11.0 mg, 0.05 mmol, 5 mol%) and
(R,R)-Ph-BiOx
ligand (17.5 mg, 0.06 mmol, 6 mol%). Add anhydrous THF (10 mL) and stir for 30 minutes at room temperature until a homogenous deep-green/blue solution forms.
Degassing: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and sparge the mixture with argon for 15 minutes to remove trace oxygen (which aggressively quenches the Ir triplet state).
Photochemical Reaction: Place the vial in a photoreactor equipped with 34 W Blue LEDs (
λmax=450
nm). Irradiate the vigorously stirred mixture at 25 °C (using a cooling fan to maintain temperature) for 24 hours.
Workup: Quench the reaction by exposing it to air. Dilute with EtOAc (20 mL), wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over
Na2SO4
, concentrate in vacuo, and purify via flash column chromatography (SiO2, 5% to 15% EtOAc in Hexanes) to afford the coupled ester.
Step 2: Hydrogenolysis to the Free Acid
Objective: Synthesis of 2-cyclopropyl-2-(oxolan-2-yl)acetic acid.
Reaction Setup: Dissolve the purified benzyl ester (200 mg) in HPLC-grade MeOH (10 mL) in a round-bottom flask. Add 10% Pd/C (20 mg).
Hydrogenation: Evacuate and backfill the flask with
H2
gas three times using a balloon. Stir vigorously under an
H2
atmosphere (1 atm) at room temperature for 4 hours.
Filtration & Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing with excess MeOH. Concentrate the filtrate under reduced pressure to yield the pure 2-cyclopropyl-2-(oxolan-2-yl)acetic acid as a white solid.
Quantitative Data & Optimization
To establish the causality of the reaction parameters, a deviation study was performed on the cross-coupling step. The data below summarizes the critical role of each component in maintaining the integrity of the dual-catalytic cycle.
Entry
Deviation from Standard Conditions
Yield (%)
Enantiomeric Excess (ee %)
Mechanistic Rationale
1
None (Standard Conditions)
84
92
Optimal synergistic dual catalysis.
2
Omit Blue Light
0
N/A
No excitation of Ir(III); radical cycle inactive.
3
Omit Quinuclidine (HAT Catalyst)
12
88
Direct HAT by Ir(III)* is sluggish; poor THF• generation.
Nickel-Catalyzed Cross-Coupling of Photoredox-Generated Radicals: Uncovering a General Manifold for Stereoconvergence in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society. [Link]
Direct, enantioselective α-alkylation of aldehydes using simple olefins. Nature Chemistry. [Link]
Recent developments in enantioselective photocatalysis. Beilstein Journal of Organic Chemistry. [Link]
Application
Scalable Synthesis and Purification Protocols for 2-Cyclopropyl-2-(oxolan-2-yl)acetic Acid
Executive Summary 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid is a highly functionalized, sp³-rich aliphatic building block. Featuring both a cyclopropyl ring and a tetrahydrofuran (oxolane) moiety, the molecule presents si...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Cyclopropyl-2-(oxolan-2-yl)acetic acid is a highly functionalized, sp³-rich aliphatic building block. Featuring both a cyclopropyl ring and a tetrahydrofuran (oxolane) moiety, the molecule presents significant steric and stereochemical challenges during synthesis. This application note details a scalable, highly diastereoselective synthetic route transitioning from cryogenic batch constraints to a hybrid continuous-flow/batch manufacturing paradigm.
Mechanistic Rationale & Synthetic Strategy
The primary synthetic challenge lies in forging the C–C bond between the cyclopropylacetate framework and the oxolane ring. Direct alkylation of an ester enolate (e.g., the lithium enolate of ethyl 2-cyclopropylacetate) with an oxolane electrophile is fundamentally flawed. 2-Chlorotetrahydrofuran is highly unstable, and utilizing stable acetals like 2-methoxytetrahydrofuran requires strong Lewis acid activation. However, highly basic lithium enolates and strong Lewis acids are mutually incompatible, leading to immediate quenching rather than productive coupling.
To bypass this intrinsic incompatibility, we employ a Mukaiyama-type alkylation [1]. By first converting the cyclopropyl ester into a neutral silyl ketene acetal[2], we decouple the enolization event from the C–C bond formation. The silyl ketene acetal is perfectly stable in the presence of Lewis acids (such as BF₃·OEt₂). The Lewis acid selectively activates 2-methoxytetrahydrofuran, ejecting methanol to generate a highly reactive, electrophilic oxocarbenium ion in situ. The subsequent nucleophilic attack by the silyl ketene acetal proceeds via an open transition state, allowing for scalable, controlled C–C bond formation without the basicity-related degradation pathways typical of direct enolate chemistry[1].
Mechanistic pathway of the Lewis acid-mediated Mukaiyama alkylation step.
Process Workflow & Scale-Up Dynamics
Generating the silyl ketene acetal at scale traditionally requires strict cryogenic conditions (–78 °C) to prevent the self-condensation of the transient lithium enolate. To improve process economics and safety, we transition this specific step to a continuous flow reactor . Flow chemistry allows the use of milder temperatures (–20 °C) due to vastly superior heat transfer and strictly controlled residence times, preventing degradation before the silylation quench occurs.
Conversely, the subsequent Mukaiyama alkylation and saponification are performed in batch reactors . The heterogeneous nature of Lewis acid-methanol complexes, combined with the extended residence times required for the final diastereomeric crystallization, makes batch infrastructure the optimal choice for downstream processing.
Process workflow for the scalable synthesis of 2-cyclopropyl-2-(oxolan-2-yl)acetic acid.
Step-by-Step Experimental Protocols
Phase 1: Continuous Flow Synthesis of Silyl Ketene Acetal
Causality Note: LiHMDS is preferred over LDA in flow to prevent the precipitation of diisopropylamine hydrochloride salts during the inline quench, which can cause reactor fouling.
Feed Preparation:
Feed A: Prepare a 0.5 M solution of ethyl 2-cyclopropylacetate (1.0 equiv) and TMSCl (1.2 equiv) in anhydrous THF.
Feed B: Prepare a 0.55 M solution of LiHMDS (1.1 equiv) in anhydrous THF.
Flow Execution: Pump Feed A and Feed B through a high-shear T-mixer into a PFA tubular reactor (10 mL internal volume) submerged in a chiller bath maintained at –20 °C.
Residence Time: Set the flow rates to achieve a strict residence time (
tres
) of 45 seconds.
Inline Quench: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a steady stream of saturated aqueous NaHCO₃.
Isolation: Separate the organic phase, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 1-ethoxy-1-(trimethylsiloxy)-2-cyclopropylethene.
Self-Validating IPC: GC-MS analysis of the organic phase must confirm >98% conversion of the starting ester before proceeding to Phase 2.
Phase 2: Lewis Acid-Mediated Mukaiyama Alkylation
Electrophile Activation: Charge a dry, nitrogen-purged jacketed reactor with 2-methoxytetrahydrofuran (1.1 equiv) and anhydrous DCM (0.3 M). Cool the internal temperature to –40 °C.
Lewis Acid Addition: Add BF₃·OEt₂ (1.2 equiv) dropwise over 30 minutes, maintaining the internal temperature below –35 °C. Stir for 15 minutes to ensure complete oxocarbenium ion formation.
Nucleophilic Attack: Add a solution of the Phase 1 silyl ketene acetal (1.0 equiv) in DCM dropwise over 1 hour.
Maturation: Stir the reaction mixture at –40 °C for 2 hours, then slowly ramp the temperature to 0 °C over 1 hour.
Quench & Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield crude ethyl 2-cyclopropyl-2-(oxolan-2-yl)acetate.
Self-Validating IPC: LC-MS and TLC (Hexanes/EtOAc 8:2) must verify the complete disappearance of the silyl ketene acetal mass/spot.
Phase 3: Saponification and Diastereomeric Enrichment
Causality Note: The Mukaiyama alkylation yields a mixture of diastereomers. Upgrading the diastereomeric ratio (d.r.) is achieved through the differential solubility of the free carboxylic acids rather than the esters.
Hydrolysis: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M). Add LiOH·H₂O (3.0 equiv) in one portion. Stir vigorously at 40 °C for 12 hours.
Solvent Swap: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous residue with water and wash with MTBE to extract unreacted neutral impurities.
Acidification: Cool the aqueous layer to 5 °C and acidify to pH 2 using 2 M HCl. Extract the precipitated product with EtOAc (3x).
Crystallization: Concentrate the EtOAc extracts to a solid. Dissolve the crude acid in a minimum volume of hot EtOAc (approx. 70 °C). Add heptane dropwise until the solution becomes slightly turbid.
Isolation: Allow the mixture to cool slowly to room temperature, then age at 4 °C overnight. Filter the resulting crystals and wash with cold heptane to afford pure 2-cyclopropyl-2-(oxolan-2-yl)acetic acid.
Self-Validating IPC: Chiral HPLC must be performed on the isolated crystals. Target d.r. is > 98:2. If the d.r. is lower, a second recrystallization from EtOAc/Heptane is mandated.
Quantitative Scale-Up Analytics
The hybrid flow/batch protocol demonstrates excellent scalability, with the crystallization step becoming more efficient at larger scales due to improved thermal mass and controlled cooling curves.
Production Scale
Phase 1 Yield (Flow)
Phase 2 Yield (Batch)
Phase 3 Yield (Cryst.)
Overall Yield
Final Purity (HPLC)
Final d.r. (syn:anti)
10 g
92%
85%
88%
68.8%
>99.0%
98:2
100 g
94%
83%
92%
71.7%
>99.2%
98:2
1.0 kg
95%
86%
94%
76.8%
>99.5%
99:1
References
Mukaiyama aldol addition - Wikipedia. Wikipedia, The Free Encyclopedia. URL:[Link]
Silyl enol ether - Wikipedia. Wikipedia, The Free Encyclopedia. URL:[Link]
Technical Support Center: Synthesis of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid
Welcome to the technical support guide for the synthesis of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to synthesize this valuable building block. We will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to improve yield and purity.
Introduction
2-Cyclopropyl-2-(oxolan-2-yl)acetic acid is a key intermediate in the development of various pharmacologically active agents, where the unique combination of the cyclopropyl and tetrahydrofuran (THF) moieties can impart desirable properties such as metabolic stability and specific receptor binding affinities. However, its synthesis can be challenging, often plagued by low yields and difficult purifications. This guide provides expert insights and practical solutions to navigate these synthetic hurdles.
A prevalent and logical synthetic strategy involves the α-alkylation of a 2-(oxolan-2-yl)acetate precursor. This guide will focus on troubleshooting and optimizing this specific pathway.
Core Synthetic Pathway: α-Alkylation
The diagram below outlines the generally accepted two-step approach: 1) formation of a kinetic enolate from an ester of 2-(oxolan-2-yl)acetic acid, followed by 2) alkylation with a cyclopropyl electrophile and subsequent ester hydrolysis.
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid?
The most common approach is the α-alkylation of an ester of 2-(oxolan-2-yl)acetic acid. This involves deprotonation at the α-carbon using a strong, non-nucleophilic base to form an enolate, which is then trapped with a cyclopropyl electrophile. The use of a bulky ester group, like tert-butyl, is often preferred to minimize side reactions such as self-condensation (Claisen condensation). The final step is the hydrolysis of the ester to yield the desired carboxylic acid.
Q2: Why is a low temperature (-78 °C) critical during enolate formation?
Using a low temperature like -78 °C (typically achieved with a dry ice/acetone bath) is crucial for several reasons:
Kinetic vs. Thermodynamic Control: It ensures the formation of the kinetic enolate, which is the less substituted and more rapidly formed enolate. While not an issue for this specific substrate, it's a critical principle in enolate chemistry.
Minimizing Side Reactions: Low temperatures suppress side reactions such as ester self-condensation and potential decomposition of the base or the enolate itself.
Enhanced Stability: The lithium enolate intermediate is more stable at lower temperatures, preventing fragmentation or rearrangement before the electrophile is added.
Q3: How can I effectively monitor the reaction progress?
Monitoring is best done using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
TLC: Before starting, run a TLC of your starting ester. After adding the base and stirring for 30-60 minutes, take a small aliquot, quench it carefully with a saturated NH₄Cl solution, extract with a solvent like ethyl acetate, and run a new TLC. The starting material spot should be gone or significantly diminished. After adding the electrophile and letting the reaction proceed, a new, less polar spot corresponding to the alkylated ester should appear.
LC-MS: This provides more definitive tracking, allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or no conversion of the starting ester.
Potential Cause(s)
Recommended Solution(s)
Inactive Base (LDA): Lithium diisopropylamide (LDA) is moisture-sensitive and can degrade upon storage.
Use freshly prepared LDA or a recently purchased, high-quality commercial solution. Titrate the commercial solution before use to confirm its molarity.
Insufficient Base: The starting ester may contain trace acidic impurities (water, alcohol) that consume the base.
Use a slight excess of LDA (e.g., 1.05-1.1 equivalents). Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and the reaction is run under an inert atmosphere (Argon or Nitrogen).
Poor Enolate Formation: The temperature may be too high, or the addition of the ester to the base was too rapid, causing localized warming.
Maintain a strict temperature of -78 °C. Add the ester solution dropwise to the stirred LDA solution over 15-20 minutes to prevent any temperature spikes.
Inactive Electrophile: The bromocyclopropane may have degraded.
Use a fresh bottle of bromocyclopropane or purify it by distillation. Consider using a more reactive electrophile like cyclopropyl triflate or cyclopropyl iodide, though these are more expensive.
Problem 2: The reaction is messy with multiple byproducts observed on TLC/LC-MS.
Potential Cause(s)
Recommended Solution(s)
C-Alkylation vs. O-Alkylation: The enolate is an ambident nucleophile and can react on either the carbon or the oxygen atom. O-alkylation leads to a ketene acetal byproduct.
This is generally minimized by using lithium as the counter-ion and a non-polar solvent like THF, which favors C-alkylation. Ensure the electrophile is added only after complete enolate formation.
Self-Condensation (Claisen): The enolate reacts with another molecule of the starting ester.
Add the ester slowly to the base to ensure no excess ester is present while the enolate is forming. Using a bulky ester like tert-butyl 2-(oxolan-2-yl)acetate can sterically hinder this side reaction.
Ring Opening: The cyclopropane ring can be susceptible to opening under certain nucleophilic or acidic conditions, although this is less common with simple alkylation.[1][2]
Ensure the reaction and workup conditions remain neutral or basic until the final hydrolysis step. Avoid any prolonged exposure to strong acids during workup.
Caption: Competing C- vs. O-alkylation pathways for the enolate.
Problem 3: Low isolated yield after workup and purification.
Potential Cause(s)
Recommended Solution(s)
Product Loss During Hydrolysis/Extraction: The final carboxylic acid product can be partially water-soluble, leading to losses during aqueous workup.
After hydrolysis, extract the aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane. Saturating the aqueous layer with NaCl can decrease the product's solubility in water.
Emulsion Formation: The presence of the carboxylic acid can lead to emulsions during basic or acidic washes.
If an emulsion forms, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite®.
Difficult Chromatographic Purification: Carboxylic acids can streak on silica gel, leading to poor separation and recovery.
Deactivate the silica gel by pre-treating it with 1% acetic acid in the eluent. Alternatively, convert the crude acid back to a methyl or ethyl ester using a reagent like TMS-diazomethane or (trimethylsilyl)ethanol for easier purification, followed by a final hydrolysis step.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocol: Optimized Synthesis
This protocol provides a robust method for the synthesis, incorporating best practices to maximize yield and purity.
Part A: Synthesis of tert-Butyl 2-cyclopropyl-2-(oxolan-2-yl)acetate
Preparation:
Under an argon atmosphere, add diisopropylamine (1.5 mL, 10.5 mmol, 1.05 eq) to 20 mL of anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a thermometer and a dropping funnel.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (4.2 mL, 2.5 M in hexanes, 10.5 mmol, 1.05 eq) dropwise, ensuring the internal temperature does not exceed -70 °C.
Stir the resulting LDA solution at -78 °C for 30 minutes.
Enolate Formation:
In a separate dry flask, dissolve tert-butyl 2-(oxolan-2-yl)acetate (1.86 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF.
Add this ester solution dropwise to the LDA solution at -78 °C over 20 minutes.
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
Alkylation:
Add bromocyclopropane (1.1 mL, 12.0 mmol, 1.2 eq) dropwise to the enolate solution at -78 °C.
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight (approx. 16 hours).
Workup and Purification:
Cool the reaction to 0 °C and quench by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure alkylated ester.
Part B: Hydrolysis to 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid
Reaction:
Dissolve the purified ester from Part A in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 10 mL DCM, 10 mL TFA).
Stir the solution at room temperature for 4-6 hours, monitoring by TLC until the starting material is fully consumed.
Workup and Isolation:
Remove the solvents under reduced pressure. Caution: TFA is corrosive.
Co-evaporate with toluene (2 x 20 mL) to remove residual TFA.
Dissolve the residue in 50 mL of ethyl acetate and wash with water (2 x 20 mL) and then brine (20 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.
The product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or by careful chromatography on silica gel treated with 1% acetic acid.
References
Craig, A. J., et al. (2025). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. Asian Journal of Organic Chemistry. Available at: OUR Archive - University of Otago.[3]
Wolfe, J. P., & Rossi, M. A. (2004). A New, Stereoselective, Palladium-Catalyzed Method for the Synthesis of Substituted Tetrahydrofurans. Journal of the American Chemical Society. This reference discusses palladium-catalyzed methods for THF synthesis, relevant to understanding the stability and reactivity of the THF ring.[4]
BenchChem. (2025). Technical Support Center: Synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid. This guide for a related molecule provides a useful template and troubleshooting strategies for THF-containing acids.[5]
DePuy, C. H. (1970). The Chemistry of Cyclopropanols. Accounts of Chemical Research. This article provides foundational knowledge on the reactivity and potential ring-opening of cyclopropyl systems.[1]
Milligan, J. A., et al. (2018). Construction of 1,1-Disubstituted Cyclopropanes via a Radical/Polar Crossover Annulation. Organic Letters. This provides context on modern methods for constructing substituted cyclopropanes.[6]
Purification methods for 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid reaction mixtures
Welcome to the Technical Support Center for the purification of 2-cyclopropyl-2-(oxolan-2-yl)acetic acid. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professiona...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of 2-cyclopropyl-2-(oxolan-2-yl)acetic acid. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical challenges of this molecule.
This compound features a carboxylic acid moiety, a lipophilic cyclopropyl group, and an acid-sensitive oxolane (tetrahydrofuran) ring[1]. Furthermore, the presence of two adjacent stereocenters (the
α
-carbon and the C2 position of the oxolane ring) necessitates strategic diastereomeric resolution. The following self-validating workflows and troubleshooting guides are engineered to maximize your recovery yields, prevent degradation, and ensure high stereochemical purity.
Purification and chiral resolution workflow for 2-cyclopropyl-2-(oxolan-2-yl)acetic acid mixtures.
Troubleshooting Guide & FAQs
Q1: Why am I experiencing low recovery yields during the initial aqueous extraction?A1: The target molecule possesses moderate lipophilicity due to its dual ring system. Its estimated pKa is approximately 4.3–4.8[2]. If the aqueous phase is not sufficiently basic (pH < 7), a significant fraction of the acid remains protonated and partitions into the organic waste layer.
Solution: Utilize 1.0 M NaHCO₃ to buffer the aqueous phase to pH 8.5–9.0. This guarantees >99.9% deprotonation, driving the partition coefficient entirely toward the aqueous phase as the highly water-soluble sodium carboxylate salt.
Q2: How can I effectively separate the syn and anti diastereomers of this compound?A2: Because diastereomers possess different physicochemical properties, they can be separated without specialized chiral chromatography by forming diastereomeric salts. Reacting the racemic free acid with a chiral amine generates a pair of salts with divergent solubility profiles ()[3].
Solution: Perform fractional crystallization using (S)-1-phenylethylamine in a solvent system like isopropanol/ethyl acetate. Alternatively, if crystallization fails, covalent derivatization via esterification with L-menthol allows for efficient separation of the resulting diastereomeric esters via standard silica gel chromatography—a technique proven highly effective for oxacycle-containing carboxylic acids ()[4].
Q3: I am observing degradation products, specifically tetrahydrofuran (oxolane) ring-opening. How do I prevent this?A3: The oxolane ring is an aliphatic ether that is highly susceptible to acid-catalyzed cleavage, especially at elevated temperatures. During the recovery phase, exposing the carboxylate salt to concentrated strong acids (like 12M HCl) creates localized regions of extreme acidity that promote ether cleavage.
Solution: Acidify using dilute 1.0 M HCl or 10% citric acid, and strictly maintain the internal temperature below 5°C using an ice bath. Vigorous stirring is mandatory to dissipate localized acid concentration rapidly.
This protocol isolates the target acid from neutral organic impurities (e.g., unreacted alkylating agents) and inorganic catalyst residues.
Dilution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).
Deprotonation: Add 1.0 M aqueous NaHCO₃ (10 mL/g). Stir vigorously for 15 minutes.
Self-Validation Check: Verify the aqueous phase pH is 8.5–9.0 using pH paper. If lower, add additional NaHCO₃.
Phase Separation: Separate the layers. Extract the organic layer once more with 0.5 volumes of NaHCO₃. Discard the organic layer (contains neutral impurities).
Acidification: Cool the combined aqueous layers to 0–5°C in an ice bath. Slowly add 1.0 M HCl dropwise with vigorous stirring until the pH reaches 2.0.
Causality: The low temperature suppresses the activation energy required for acid-catalyzed cleavage of the oxolane ring.
Recovery: Extract the acidified aqueous layer with fresh EtOAc (3 x 5 mL/g).
Finishing: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified diastereomeric mixture.
Protocol B: Diastereomeric Resolution via Salt Formation
Salt Formation: Dissolve the enriched 2-cyclopropyl-2-(oxolan-2-yl)acetic acid (1.0 eq) in a 1:1 (v/v) mixture of Isopropanol and EtOAc at 60°C.
Causality: Using slightly less than 1.0 eq prevents unreacted amine from co-precipitating and contaminating the crystallized salt.
Crystallization: Allow the solution to cool ambiently to room temperature over 12 hours. Do not agitate, as slow cooling promotes the thermodynamic growth of larger, purer crystals.
Isolation: Filter the precipitate and wash with a minimal volume of ice-cold EtOAc.
Free Acid Liberation: Suspend the isolated salt in water, acidify to pH 2.0 with 1.0 M HCl at 5°C, and extract with EtOAc to recover the enantiomerically enriched diastereomer.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for resolving the stereoisomers of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid (CAS No. 1781476-00-3)[1][2]. This molecule possesses a single stereocenter at the alpha-carbon, making it a chiral compound that exists as a pair of enantiomers. For researchers in drug development, isolating the individual enantiomers is often a critical step, as they can exhibit significantly different pharmacological and toxicological profiles.
This guide is structured as a series of troubleshooting questions and answers, designed to provide actionable solutions to common challenges encountered during the resolution process. We will explore three primary resolution techniques: Diastereomeric Salt Crystallization, Enzymatic Resolution, and Chiral Chromatography.
Section 1: Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a classical, cost-effective method for resolving racemic acids on a large scale.[3][4] The process involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[5] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[6][7]
Frequently Asked Questions & Troubleshooting
Q1: I'm not getting any crystals, or the salt is "oiling out." What's happening and how can I fix it?
A1: This is one of the most common issues in diastereomeric salt crystallization and typically points to problems with the chosen solvent system and supersaturation levels.[8][9] An "oil" is a liquid phase of the salt that is immiscible with the solvent, forming when the salt's concentration exceeds its solubility limit but the energy barrier for nucleation into a crystalline solid is too high.
Causality: The ideal solvent must provide a significant solubility difference between the two diastereomeric salts.[7] If both salts are too soluble, no crystals will form. If they are too insoluble or if the solution is too concentrated, the system may become supersaturated too quickly, leading to oiling out instead of ordered crystal growth.[9]
Troubleshooting Protocol:
Conduct a Comprehensive Solvent Screen: This is the most critical step.[8][9] Test a variety of solvents with different polarities (e.g., alcohols like isopropanol, esters like ethyl acetate, ketones like acetone, nitriles like acetonitrile, and ethers like MTBE) and also solvent/anti-solvent mixtures.[9][10]
Control Supersaturation:
Reduce Concentration: If oiling occurs, add more solvent to dissolve the oil and attempt crystallization from a more dilute solution.[8]
Slow Cooling: Decrease the cooling rate. A controlled, gradual temperature reduction prevents a rapid spike in supersaturation and allows more time for crystal nucleation and growth.[8]
Anti-Solvent Addition: Try adding an anti-solvent (a solvent in which the salt is poorly soluble) very slowly to a solution of the salt in a good solvent.[9]
Induce Nucleation:
Seeding: Add a few seed crystals of the desired diastereomeric salt to the supersaturated solution to provide a template for crystallization.[8]
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create microscopic imperfections that can act as nucleation sites.[8]
Caption: Troubleshooting Decision Tree for "Oiling Out".
Q2: My crystals have formed, but the diastereomeric excess (d.e.) is very low. How can I improve the purity?
A2: Low diastereomeric excess indicates that the less soluble salt did not crystallize with high selectivity. This can happen if the solubility difference between the diastereomers in the chosen solvent is small or if the more soluble diastereomer co-precipitates.[9]
Causality: The efficiency of the separation is directly proportional to the solubility ratio of the two diastereomeric salts in the chosen solvent system.[7] Rapid crystallization can also physically trap the more soluble diastereomer within the crystal lattice of the less soluble one, reducing purity.
Troubleshooting Protocol:
Optimize the Solvent System: Revisit the solvent screen with the primary goal of maximizing the solubility difference between the two salts.[8] Sometimes, a ternary system (e.g., solvent/anti-solvent/co-solvent) can fine-tune these properties.
Perform Recrystallization: This is a standard method for enhancing purity.[8] Dissolve the enriched solid material in a minimal amount of hot solvent and allow it to re-crystallize slowly. Each recrystallization step should increase the d.e. of the solid.
Equilibration (Slurrying): Stir the crystalline solid in the mother liquor for an extended period. This allows for a dynamic process where less pure crystals redissolve and purer crystals precipitate, gradually improving the overall d.e. of the solid phase.
Change the Resolving Agent: If optimization fails, the fundamental interaction between the acid and the resolving agent may not be suitable for creating salts with a large solubility difference. Screening a different class of chiral resolving agents (e.g., switching from a cinchona alkaloid to (R/S)-1-phenylethylamine) is often the most effective solution.[8][10]
Parameter
Action
Rationale
Resolving Agent
Screen a diverse set of chiral amines (e.g., (R/S)-1-phenylethylamine, cinchonine, cinchonidine, brucine).[11][12]
Different resolving agents will form diastereomeric salts with unique crystal packing and solubility properties.
Solvent
Screen various solvents and mixtures (e.g., alcohols, esters, ketones, ethers, and their combinations).[10]
The solvent dictates the solubility difference between the diastereomeric salts, which is the basis for separation.[7]
Stoichiometry
Test both 1.0 and 0.5 equivalents of the resolving agent.
Using a half-equivalent of the resolving agent can sometimes lead to cleaner crystallizations and higher purity.[3]
Temperature
Optimize the crystallization temperature profile (initial dissolution temperature and final cooling temperature).
Temperature directly affects solubility and the width of the metastable zone, influencing nucleation and crystal growth.
Table 1: Key Parameters for Screening in Diastereomeric Salt Resolution.
Section 2: Enzymatic Resolution
Enzymatic resolution is a powerful green chemistry technique that leverages the high enantioselectivity of enzymes, typically lipases or esterases, to differentiate between enantiomers.[13] For a carboxylic acid like our target molecule, the most common approach is a kinetic resolution. This involves either the selective esterification of one acid enantiomer in a racemic mixture or the selective hydrolysis of one ester enantiomer from a racemic ester.[14]
Frequently Asked Questions & Troubleshooting
Q1: My enzymatic resolution shows low enantioselectivity (low E-value) and poor enantiomeric excess (ee). What can I do?
A1: Low enantioselectivity is the most common challenge and indicates that the chosen enzyme is not differentiating effectively between the two enantiomers under the current reaction conditions. The Enantiomeric Ratio (E-value) is a measure of this selectivity.
Causality: The E-value is intrinsically dependent on the enzyme's active site structure and its interaction with the substrate. However, it can be significantly influenced by external factors like the solvent, temperature, and the nature of the acyl donor (for esterification) or ester group (for hydrolysis).[15][16]
Troubleshooting Protocol:
Screen Different Enzymes: This is the most critical first step. Lipases are a versatile starting point. Screen a panel of commercially available lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia lipase, Rhizopus oryzae lipase).[17][18][19]
Optimize the Solvent: The solvent can dramatically affect enzyme activity and selectivity.[16] Move away from standard polar solvents and screen non-conventional organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE).[14]
Control Temperature: Systematically vary the reaction temperature (e.g., from 25°C to 50°C).[16] Lower temperatures can sometimes increase selectivity, though at the cost of reaction rate.
Modify the Substrate: If performing hydrolysis, the size of the ester's alcohol group can influence selectivity. Prepare different esters (e.g., methyl, ethyl, butyl) of your racemic acid and screen them. Bulky groups can sometimes enhance selectivity.[18] If performing esterification, vary the alcohol used.
Caption: Workflow for Enzymatic Kinetic Resolution.
Q2: How do I ensure I get high ee for both enantiomers?
A2: A key principle of kinetic resolution is that the enantiomeric excess of both the product and the remaining substrate changes as the reaction progresses. To obtain high ee for both, the reaction must be stopped at or near 50% conversion.
Causality: At the start of the reaction, the product formed is highly enantioenriched, but the unreacted starting material is only slightly enriched. As the reaction proceeds past 50% conversion, the ee of the product begins to decrease while the ee of the unreacted substrate continues to increase. The theoretical maximum yield for a single enantiomer in a classic kinetic resolution is 50%.
Protocol for Optimization:
Monitor the Reaction Closely: Set up a small-scale reaction and take aliquots at regular time intervals (e.g., every 1-2 hours).
Quench and Analyze: Stop the reaction in the aliquot (e.g., by filtering off the immobilized enzyme or denaturing it).
Determine Conversion and ee: Analyze the sample using chiral HPLC (see Section 3) to determine the percentage of starting material that has been converted to product and the ee of both species.[14][17]
Plot Data and Determine Optimal Time: Plot conversion, substrate ee, and product ee versus time. Use this plot to identify the time required to reach approximately 50% conversion, which should correspond to the point where both ee values are acceptably high.
Scale-Up: Run the preparative scale reaction for the predetermined optimal time to achieve the desired outcome.
Section 3: Chiral Chromatography (HPLC/SFC)
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers.[10] The separation occurs as the racemic mixture passes through a column containing a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer.
Frequently Asked Questions & Troubleshooting
Q1: I'm screening chiral columns but see no separation (a single peak). What should I try next?
A1: Achieving separation requires finding a CSP and mobile phase combination that enables differential, stereoselective interactions with your analyte. A single peak means no chiral recognition is occurring under the current conditions.
Causality: Chiral recognition relies on a minimum of three points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[20] These can include hydrogen bonds, π-π stacking, dipole-dipole, and steric interactions. If these interactions are absent or too weak, the enantiomers will co-elute.
Troubleshooting Protocol: Method Development Workflow
Verify CSP Selection: Start with a diverse set of CSPs. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are extremely versatile and a good starting point for screening.[21]
Optimize the Mobile Phase: This is the most powerful variable after choosing the column.
Normal Phase (e.g., Hexane/Alcohol): Vary the alcohol (modifier) content (e.g., isopropanol or ethanol) in 5-10% increments. The type of alcohol can also have a dramatic effect.[21]
Reversed-Phase (e.g., Acetonitrile/Water/Buffer): Adjust the organic modifier percentage. Crucially, for an acidic compound like this, control the pH.
Use an Acidic Additive: For acidic analytes, adding a small amount (0.1%) of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is critical.[21][22] This suppresses the ionization of your compound's carboxylic acid group, reducing peak tailing and often dramatically improving chiral recognition.[23]
Adjust Column Temperature: Vary the column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance the weak interactions responsible for chiral separation, increasing resolution.[21][22]
Caption: Workflow for Chiral HPLC Method Development.
Q2: I have some separation, but my peaks are broad and tailing badly. How can I improve the peak shape?
A2: Poor peak shape, especially tailing, is common with acidic and basic compounds on silica-based CSPs. It is typically caused by unwanted secondary interactions between the analyte and the silica support.
Causality: The silica backbone of many CSPs has residual silanol groups (-Si-OH) that are acidic. If your analyte's carboxyl group is ionized (-COO⁻), it can engage in strong ionic interactions with these sites, leading to delayed elution and tailed peaks. Sample overload can also cause peak distortion.[21]
Troubleshooting Protocol:
Add an Acidic Modifier: As mentioned above, this is the most effective solution. Adding 0.1% TFA or acetic acid to the mobile phase will protonate your analyte's carboxyl group (to -COOH) and suppress the ionization of the surface silanols, minimizing secondary interactions.[21][22]
Check for Sample Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you were overloading the column. Reduce the injection volume or sample concentration for your analyses.[21]
Optimize Mobile Phase pH (Reversed-Phase): If using a buffered reversed-phase method, ensure the pH is at least 1-2 units below the pKa of your carboxylic acid. This keeps the analyte in its neutral, protonated state.[21]
Consider a Different CSP: Some modern CSPs are available on different support materials or are specially end-capped to reduce the effect of residual silanols. If peak shape issues persist, testing an alternative column may be necessary.
Problem
Primary Cause
High-Impact Solution
Secondary Actions
No Resolution
Lack of chiral recognition
Screen different CSPs and mobile phase modes (NP, RP).[20]
Check for mass overload; ensure mobile phase pH is low (for RP).
Poor Efficiency (Broad Peaks)
Sub-optimal flow rate
Perform a flow rate study (Van Deemter plot) to find the optimal linear velocity.[22]
Ensure system has minimal dead volume; check for column degradation.
Irreproducible Retention
Column memory effects; mobile phase instability
Dedicate a column to a single method; use fresh, high-purity mobile phase.[23][24]
Ensure proper column equilibration between runs.
Table 2: Common Chiral HPLC Troubleshooting Summary.
References
Abahmane, L., et al. (2010). Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses. Journal of Chromatography A, 1217(7), 1063-74. [Link]
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs Application Note. [Link]
Inagaki, M., et al. (1992). Lipase-catalyzed kinetic resolution with in situ racemization: one-pot synthesis of optically active cyanohydrin acetates from aldehydes. Journal of the American Chemical Society. [Link]
Wikipedia. (2023). Chiral resolution. Wikipedia, The Free Encyclopedia. [Link]
MacMillan, D., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. ACS Publications. [Link]
van Tol, J. B. A., et al. (1995). Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants. ResearchGate. [Link]
ChemRxiv. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv Preprint. [Link]
Veranova. (n.d.). Chiral Resolution and Confirmation. Veranova Services. [Link]
Price, S. L., et al. (2005). Challenges of Crystal Structure Prediction of Diastereomeric Salt Pairs. ACS Publications. [Link]
Lorenz, H., & Seidel-Morgenstern, A. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]
Blackmond, D. G. (2007). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
NextSDS. (n.d.). 2-cyclopropyl-2-(oxolan-2-yl)acetic acid — Chemical Substance Information. NextSDS. [Link]
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Gwarda, R., & Gribkov, D. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. PMC. [Link]
Straathof, A. J., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed. [Link]
Gotor-Fernández, V., et al. (2015). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. PMC. [Link]
ResearchGate. (2001). A two‐step enzymatic resolution process for large‐scale production of (S)‐ and (R)‐ethyl‐3‐hydroxybutyrate. ResearchGate. [Link]
Feng, Y., et al. (2018). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Publishing. [Link]
Google Patents. (1990). EP0350811A2 - Enzymatic resolution process.
Gwarda, R., & Gribkov, D. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks. [Link]
Rocha, S., et al. (2022). Enantiomers and Their Resolution. MDPI. [Link]
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
University of Liverpool. (2026). Stereochemistry - Stereoelectronics. University of Liverpool. [Link]
ResearchGate. (n.d.). Optical Resolution, Stereoselective Synthesis, and Crystal Structure of 9α‐(3‐Azabicyclo[8][8][14]nonanyl)‐2′‐cyclopentyl‐2′‐hydroxy‐2′‐phenylacetate. ResearchGate. [Link]
Technical Support Center: Optimizing Esterification of 2-Cyclopropyl-2-(oxolan-2-yl)acetic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the esterification of highly sterically hindered and chemically sensitive substrates. 2-Cyclo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the esterification of highly sterically hindered and chemically sensitive substrates.
2-Cyclopropyl-2-(oxolan-2-yl)acetic acid presents a distinct dual-challenge in organic synthesis:
Severe Steric Hindrance: The alpha-carbon is bonded to a cyclopropyl group and an oxolane (tetrahydrofuran) ring. This creates a bulky tertiary center that severely restricts the trajectory of nucleophilic attack at the adjacent carbonyl carbon.
Acid Sensitivity: The oxolane ring is highly susceptible to ether cleavage, ring-opening, or polymerization under harsh Brønsted or Lewis acid conditions.
This guide provides field-proven, causality-driven solutions to optimize your esterification workflows for this specific molecule.
🔍 Troubleshooting FAQs
Q1: Why is my standard Fischer esterification failing, yielding unreacted starting material and multiple degradation products?A: Fischer esterification relies on refluxing the carboxylic acid in an alcohol solvent with a strong acid catalyst (e.g., H₂SO₄). For 2-cyclopropyl-2-(oxolan-2-yl)acetic acid, the steric bulk of the alpha-substituents physically blocks the alcohol from attacking the protonated carbonyl intermediate. Furthermore, prolonged exposure to strong acids at elevated temperatures triggers the cleavage of the ether linkage in the oxolane ring, leading to complex degradation profiles.
Solution: Transition immediately to mild, neutral coupling conditions such as the Steglich or Yamaguchi esterifications.
Q2: I am using the Steglich Esterification (DCC/DMAP), but my yield is very low, and I am isolating a significant amount of an unexpected byproduct. What is happening?A: You are likely observing the formation of an unreactive N-acylurea byproduct. In the , the carboxylic acid first reacts with DCC to form an O-acylisourea intermediate[1]. Because your substrate is sterically hindered, the subsequent attack by the alcohol is extremely slow. This delay allows the O-acylisourea to undergo a spontaneous 1,3-rearrangement into a stable, unreactive N-acylurea[2].
Solution: Increase the concentration of 4-Dimethylaminopyridine (DMAP) from a catalytic amount (5 mol%) to a stoichiometric amount (1.0 - 1.2 equivalents). DMAP is a highly nucleophilic, unhindered pyridine derivative that rapidly attacks the O-acylisourea to form an N-acylpyridinium active ester. This intermediate cannot undergo the 1,3-rearrangement and reacts smoothly with the alcohol to yield the desired ester[1].
Q3: Carbodiimide byproducts (like DCU) are complicating my purification. Are there alternative methods for sterically hindered substrates?A: Yes. The is an excellent alternative that avoids carbodiimide byproducts entirely. It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride[3]. The extreme steric bulk of the trichlorophenyl ring directs the alcohol nucleophile exclusively to the aliphatic carbonyl of your substrate[4]. This method is highly effective for hindered acids and proceeds under mild, basic conditions to ensure regioselective product formation[3].
Q4: I only need to synthesize the methyl ester for analytical purposes. What is the most efficient, coupling-agent-free method?A: For simple methyl esters of highly hindered acids, use . Unlike methods that require a tetrahedral intermediate (which is disfavored by steric bulk), TMS-diazomethane reacts directly with the carboxylate proton to form a diazonium intermediate, followed by rapid S_N2 displacement by the carboxylate anion to form the methyl ester[5]. It is a safer, commercially available alternative to diazomethane and affords near-quantitative yields without bulky coupling agents[6].
📊 Quantitative Data Presentation
Table 1: Comparison of Esterification Strategies for 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid
Method
Reagents
Temperature
Typical Yield
Pros
Cons
Fischer
R-OH, H₂SO₄ (cat.)
Reflux
< 10%
Inexpensive reagents
Oxolane ring cleavage; fails for hindered acids
Steglich
DCC, DMAP (1.2 eq), R-OH
0 °C to RT
60 - 80%
Mild neutral conditions
DCU byproduct can be difficult to remove
Yamaguchi
TCBC, Et₃N, DMAP, R-OH
RT
75 - 90%
Excellent for bulky substrates
Requires specialized TCBC reagent
TMS-CHN₂
TMS-diazomethane, MeOH
0 °C to RT
> 95%
Extremely fast; no coupling byproducts
Restricted to methyl esters only
🧪 Experimental Protocols
Protocol 1: Optimized Steglich Esterification (For General Alkyl Esters)
Self-validating mechanism: The precipitation of Dicyclohexylurea (DCU) serves as a visual indicator of successful acid activation.
Preparation: Dissolve 2-cyclopropyl-2-(oxolan-2-yl)acetic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂/Ar).
Base Addition: Add DMAP (1.2 eq) to the solution. Causality: Stoichiometric DMAP is critical here to rapidly trap the O-acylisourea and prevent the 1,3-rearrangement favored by the steric bulk of the cyclopropyl and oxolane rings.
Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic activation step.
Activation: Add DCC (1.1 eq) dropwise as a solution in DCM.
Validation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor the formation of a white precipitate (DCU), which validates the activation of the acid.
Completion: Stir for 12-24 hours. Monitor by TLC until the starting acid is consumed.
Workup: Filter the mixture through a Celite pad to remove the DCU byproduct, concentrate the filtrate, and purify via flash chromatography.
Protocol 2: Direct Methylation using TMS-Diazomethane
Self-validating mechanism: The cessation of nitrogen gas evolution and the persistence of a yellow tint indicate reaction completion.
Preparation: Dissolve 2-cyclopropyl-2-(oxolan-2-yl)acetic acid (1.0 eq) in a solvent mixture of Toluene/Methanol (4:1 ratio). Causality: Methanol is required to act as a proton shuttle, facilitating the protonation of TMS-diazomethane to form the reactive diazonium species.
Cooling: Cool the solution to 0 °C.
Reagent Addition: Add TMS-diazomethane (2.0 M in hexanes, 1.2 eq) dropwise. Observe the immediate evolution of nitrogen gas (N₂), validating the active methylation process.
Monitoring: Stir for 30-60 minutes at room temperature. The reaction is complete when gas evolution ceases and a faint yellow color persists (indicating a slight excess of the reagent).
Quenching: Quench excess reagent by adding glacial acetic acid dropwise until the yellow color completely disappears.
Isolation: Concentrate in vacuo to yield the highly pure methyl ester.
🧬 Mechanistic Workflow Visualization
Fig 1: Steglich esterification mechanism and troubleshooting logic for sterically hindered acids.
📚 References
Organic Chemistry Portal. Steglich Esterification. Available at:[Link]
Frontiers in Chemistry (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Available at:[Link]
Organic Letters (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Available at:[Link]
Master Organic Chemistry. Diazomethane (CH2N2). Available at:[Link]
Technical Support Center: Preventing Thermal Decarboxylation of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals who are encountering thermal instability and decarboxylation issues when wo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals who are encountering thermal instability and decarboxylation issues when working with 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid.
As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. We will dissect the chemical causality of this degradation, provide self-validating protocols to bypass it, and establish robust workflows for scale-up.
I. Core Causality: Why Does This Molecule Decarboxylate?
Before troubleshooting, we must understand the mechanistic vulnerability of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid. Carboxylic acids are generally stable to heat[1]; however, the presence of the alpha-oxolan-2-yl (tetrahydrofuran) ring and the alpha-cyclopropyl group creates a unique electronic environment.
Upon heating, the lone pairs on the adjacent oxolane oxygen can participate in stabilizing a transient transition state, while the cyclopropyl ring provides additional hyperconjugative stabilization to any developing radical or carbanionic character at the alpha position. This lowers the activation energy for the extrusion of
CO2
. When heated above 60°C (especially in polar aprotic solvents or acidic media), the free acid undergoes irreversible thermal decarboxylation, yielding 2-(dicyclopropylmethyl)tetrahydrofuran derivatives and ruining your synthetic yield[2].
Figure 1: Mechanistic divergence of thermal degradation vs. stabilization via derivatization.
II. Frequently Asked Questions (FAQs)
Q1: I am losing 40% of my yield during vacuum distillation. How can I purify the free acid without degrading it?A: The free acid should never be subjected to thermal distillation. The activation barrier for decarboxylation is easily breached at distillation temperatures. Instead, purify the compound via acid-base extraction at ambient temperature, or convert it to a dicyclohexylamine (DCHA) salt, which can be safely recrystallized[3].
Q2: Does the choice of solvent during heating affect the decarboxylation rate?A: Yes. Polar aprotic solvents (like DMF or DMSO) can accelerate decarboxylation by solvating the transition state. If heating is absolutely necessary, non-polar solvents (like toluene) suppress the ionic pathways of decarboxylation.
Q3: I need to perform an amide coupling. Standard reflux with thionyl chloride destroys the molecule. What is the alternative?A: Thionyl chloride generates HCl and requires heat, creating a perfect storm for decarboxylation. Switch to mild, room-temperature coupling reagents such as HATU or EDC/HOBt in the presence of DIPEA. This keeps the reaction temperature below 30°C and prevents
CO2
loss.
III. Quantitative Data: Thermal Stability Comparison
To make informed process decisions, refer to the following stability matrix. This data illustrates the half-life of the compound under various conditions, proving that derivatization is the most scientifically sound approach to preventing degradation.
Compound State
Matrix / Solvent
Temperature
Half-Life (
t1/2
)
Recommended Action
Free Acid
Neat
80°C
< 2 hours
Avoid
Free Acid
Toluene
80°C
~ 14 hours
Use with caution
Methyl Ester
Neat
120°C
> 72 hours
Optimal for heating
DCHA Salt
Isopropanol
80°C
> 100 hours
Optimal for recrystallization
IV. Self-Validating Troubleshooting Protocols
When you must subject the 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid framework to elevated temperatures, you must temporarily mask the carboxylic acid. Below are two field-proven protocols.
Converting the acid to an ester prevents the formation of the cyclic transition state required for thermal decarboxylation[4].
Esterification: Dissolve 1.0 eq of the free acid in methanol. Add 0.1 eq of concentrated
H2SO4
.
Reaction: Stir at 40°C for 4 hours. (Do not exceed 40°C during this step).
Workup: Quench with saturated
NaHCO3
, extract with ethyl acetate, and concentrate under reduced pressure.
Thermal Step: Perform your required high-temperature synthetic step (e.g., cross-coupling) on the methyl ester.
Mild Deprotection: Dissolve the ester in THF/Water (1:1). Add 2.0 eq of LiOH. Stir at room temperature for 12 hours. Acidify to pH 3 at 0°C to recover the intact free acid.
Protocol B: DCHA Salt Formation (For Safe Recrystallization)
If your goal is purification via heating (recrystallization), forming a bulky amine salt stabilizes the carboxylate electronically and sterically.
Salt Formation: Dissolve the crude free acid in ethyl acetate at room temperature.
Amine Addition: Slowly add 1.05 eq of dicyclohexylamine (DCHA) dropwise. A precipitate will begin to form.
Heating: The salt is thermally stable. You may now safely heat the suspension to 70°C to dissolve the solid.
Crystallization: Allow the solution to cool slowly to room temperature, then to 0°C. Filter the highly pure DCHA salt.
Freeing the Acid: When ready to use, partition the salt between ethyl acetate and 1M
KHSO4
(at 0°C). The organic layer will contain the pure, non-decarboxylated free acid.
Figure 2: Decision matrix for processing 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid to avoid decarboxylation.
V. References
Chemistry Steps. (2024). Decarboxylation - Chemistry Steps. Retrieved from [Link]
Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. Retrieved from[Link]
National Institutes of Health (NIH). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from[Link]
Technical Support Center: Minimizing Side Reactions in 2-Cyclopropyl-2-(oxolan-2-yl)acetic Acid Amide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-cyclopropyl-2-(oxolan-2-yl)acetic acid .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-cyclopropyl-2-(oxolan-2-yl)acetic acid .
Coupling this specific carboxylic acid presents a unique kinetic bottleneck: the
α
-carbon is highly congested by two bulky, freely rotating rings (a cyclopropyl group and an oxolane/tetrahydrofuran ring). This severe steric hindrance drastically reduces the rate of nucleophilic attack by the amine. Consequently, the long-lived activated ester intermediate becomes highly susceptible to side reactions, primarily direct enolization (epimerization) and reagent-driven rearrangements .
This guide synthesizes field-proven insights and authoritative protocols to help you bypass these structural challenges and achieve high-yielding, stereopure amide couplings.
I. Frequently Asked Questions (Troubleshooting)
Q1: Why am I observing massive epimerization even though this substrate is not an amino acid?
A: While amino acids typically epimerize via an oxazolone intermediate, 2-cyclopropyl-2-(oxolan-2-yl)acetic acid lacks an
N
-acyl group, making oxazolone formation impossible. Instead, epimerization occurs via direct enolization [1].
Because the bulky cyclopropyl and oxolane rings physically block the incoming amine, the lifetime of the activated carboxylic acid is significantly extended. This gives the base in your reaction mixture (e.g., DIPEA or TEA) ample time to abstract the relatively acidic
α
-proton, forming a planar enolate. When the enolate is eventually trapped by the amine or reprotonated, stereochemical integrity is lost.
Solution: Switch to a less basic, less nucleophilic base like pyridine, and use a coupling reagent that minimizes enolization, such as Propylphosphonic anhydride (T3P) [1].
Q2: My reaction stalls, and LC-MS shows a mass corresponding to "Carboxylic Acid + Coupling Reagent." What happened?
A: You are observing a kinetic dead-end caused by the steric hindrance of your substrate.
If using Carbodiimides (EDC/DCC): The initial
O
-acylisourea intermediate is forming, but the amine is too hindered to attack it quickly. Over time, the
O
-acylisourea undergoes an intramolecular rearrangement to form an unreactive N
-acylurea [2].
If using Uronium salts (HATU/HBTU): The hindered acid activates slowly, allowing the coupling reagent to react directly with your amine, forming an unreactive guanidinium byproduct [2].
Solution: Pre-activate the acid completely before adding the amine, or switch to an acyl fluoride intermediate (via TCFH), which has a much smaller steric profile and resists these specific rearrangements [3].
Q3: Are there specific risks to the oxolane or cyclopropyl rings during coupling or workup?
A: Yes. The cyclopropyl ring is highly sensitive to strong acids and can undergo electrophilic ring-opening (forming an allyl or propyl cation derivative). The oxolane (tetrahydrofuran) ring can be cleaved by strong Lewis acids.
Solution: Avoid harsh mineral acids (like 1M HCl) during your aqueous workup. Instead, quench and wash the reaction with mild aqueous citric acid (10%) or saturated ammonium chloride (
NH4Cl
) to remove basic impurities without degrading the rings.
II. Mechanistic & Troubleshooting Visualizations
Below are the logical pathways dictating the success or failure of your coupling reaction.
Caption: Direct enolization pathway causing epimerization in sterically hindered carboxylic acids.
Caption: Decision matrix for selecting the optimal coupling protocol based on amine nucleophilicity.
III. Coupling Reagent Selection Matrix
To summarize the quantitative and qualitative data regarding reagent selection for this specific substrate, refer to the matrix below.
Reagent System
Base
Epimerization Risk
Steric Tolerance
Primary Byproduct Risk
Recommended Use Case
EDC / HOBt
DIPEA
High
Low
N
-acylurea formation
Not recommended for this substrate.
HATU
DIPEA
Moderate
Moderate
Guanidinylation of amine
Standard amines; requires strict stoichiometry.
T3P (50% in EtOAc)
Pyridine
Very Low
Moderate
None (Water-soluble)
Primary choice for standard amines [1].
TCFH / NMI
NMI
Low
High
Acyl imidazolium hydrolysis
Primary choice for hindered/poor amines [3].
IV. Validated Experimental Protocols
Protocol A: Low-Epimerization Coupling via T3P and Pyridine
Mechanism: T3P (Propylphosphonic anhydride) generates a highly reactive but sterically accessible mixed anhydride. When paired with pyridine (a weak, non-nucleophilic base), the
α
-proton is preserved, effectively shutting down the direct enolization pathway[1].
Charge a dry, argon-purged flask with 2-cyclopropyl-2-(oxolan-2-yl)acetic acid (1.0 equiv) and the amine (1.1 equiv).
Dissolve the mixture in anhydrous EtOAc to achieve a 0.2 M concentration.
Add pyridine (3.0 equiv) in a single portion. Stir for 5 minutes at room temperature.
Cool the reaction mixture to 0 °C using an ice bath. (Causality: Lower temperatures exponentially decrease the rate of
α
-proton abstraction relative to nucleophilic attack).
Add T3P (50% in EtOAc, 1.5 equiv) dropwise over 10 minutes.
Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor by LC-MS.
Workup: Quench the reaction with water. Wash the organic layer sequentially with 10% aqueous citric acid (to remove pyridine without opening the cyclopropyl ring), saturated aqueous
NaHCO3
, and brine. Dry over
Na2SO4
, filter, and concentrate.
Protocol B: Acyl Fluoride Generation via TCFH/NMI for Hindered Amines
Mechanism: If your amine is also sterically hindered, T3P will fail. TCFH (
N,N,N′,N′
-Tetramethylchloroformamidinium hexafluorophosphate) in the presence of NMI (
N
-Methylimidazole) converts the carboxylic acid into an acyl fluoride in situ. The fluorine atom is highly electronegative (activating the carbonyl) but sterically very small (similar in size to a hydrogen atom), allowing hindered amines to attack efficiently [3].
In a flame-dried flask under argon, dissolve 2-cyclopropyl-2-(oxolan-2-yl)acetic acid (1.0 equiv) and NMI (3.0 equiv) in anhydrous
CH2Cl2
.
Cool to 0 °C. Add TCFH (1.2 equiv) in one portion.
Stir at 0 °C for 30 minutes. (Causality: This pre-activation ensures complete conversion to the acyl fluoride before the amine is introduced, preventing the amine from reacting with TCFH).
Add the hindered amine (1.2 equiv) dropwise.
Allow the reaction to warm to room temperature and stir for 4–8 hours.
Workup: Dilute with
CH2Cl2
and wash with saturated aqueous
NH4Cl
(avoids strong acid degradation of the oxolane ring), followed by brine. Dry over
MgSO4
, filter, and concentrate.
V. References
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. URL:[Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. URL:[Link]
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. URL:[Link]
Reference Data & Comparative Studies
Validation
Comparative Mass Spectrometry Guide: Structural Elucidation of 2-Cyclopropyl-2-(oxolan-2-yl)acetic Acid
Executive Summary 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid (CAS: 1781476-00-3; Exact Mass: 170.094 Da) is a complex alicyclic compound featuring a carboxylic acid core flanked by a highly strained cyclopropyl group and a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Cyclopropyl-2-(oxolan-2-yl)acetic acid (CAS: 1781476-00-3; Exact Mass: 170.094 Da) is a complex alicyclic compound featuring a carboxylic acid core flanked by a highly strained cyclopropyl group and an oxygen-containing oxolane (tetrahydrofuran) ring. Because this molecule lacks a conjugated
π
-system or strong UV chromophore, traditional LC-UV methods are virtually blind to it. Consequently, Mass Spectrometry (MS) is the mandatory analytical technique for its identification, impurity profiling, and quantitation.
This guide provides an objective, data-driven comparison of the two leading MS platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) —detailing their mechanistic fragmentation pathways and providing self-validating experimental protocols.
To optimize MS parameters, we must first understand the causality behind the molecule's fragmentation. The structure dictates the ion behavior under different energy regimes:
The Oxolane (Tetrahydrofuran) Ring: Under hard electron ionization (70 eV), the oxygen lone pair is ionized, triggering rapid
α
-cleavage. This yields the highly stable oxolanyl cation (
C4H7O+
, m/z 71). Subsequent ring-opening produces smaller aliphatic fragments like
C3H6+
(m/z 42) and
C2H3O+
(m/z 43) 1.
The Cyclopropyl Group: The inherent ring strain of the three-membered carbon ring makes it highly susceptible to fragmentation. It typically undergoes ring-opening isomerization or direct loss of a cyclopropyl radical (
⋅C3H5
, -41 Da) to stabilize adjacent charge centers 2.
The Acetic Acid Core: In soft electrospray ionization (negative mode), the carboxylic acid readily deprotonates to form a stable
[M−H]−
precursor ion at m/z 169.086. Collision-induced dissociation (CID) of this aliphatic acid characteristically drives the neutral loss of carbon dioxide (
CO2
, -44 Da) and water (
H2O
, -18 Da) 3.
Fig 1: Predicted MS fragmentation pathways for 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
Selecting the right platform depends on the analytical goal. GC-EI-MS excels at definitive structural confirmation via library-matchable fragmentation fingerprints. Conversely, LC-ESI-MS/MS provides superior sensitivity for intact molecule quantitation in complex biological matrices without the need for derivatization.
Quantitative Data Summary Table
Analytical Feature
GC-EI-MS (Derivatized)
LC-ESI-MS/MS (Negative Mode)
Ionization Energy
Hard (70 eV)
Soft (Variable CID, typically 10-30 eV)
Sample Preparation
Required: Silylation (e.g., BSTFA)
Direct injection (Dilute & Shoot)
Molecular Ion
Rare / Weak (
M+∙
m/z 242 as TMS ester)
Strong Precursor (
[M−H]−
m/z 169.086)
Diagnostic Fragments
m/z 71 (Oxolanyl), m/z 73 (TMS), m/z 41
m/z 125 (Loss of
CO2
), m/z 151 (Loss of
H2O
)
Primary Application
Structural elucidation, Impurity profiling
High-throughput PK quantitation, Trace analysis
Estimated LOD
~10 - 50 ng/mL
~0.1 - 1 ng/mL (via MRM)
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They include integrated System Suitability Testing (SST) to independently verify the success of the chemistry and the instrument's performance before data acquisition.
Protocol A: GC-EI-MS Analysis (Silylation Route)
Causality: Carboxylic acids form strong intermolecular hydrogen bonds, leading to high boiling points, thermal degradation, and severe peak tailing on GC columns. We use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active -OH hydrogen with a trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability.
Sample Preparation: Dissolve 1 mg of the analyte in 1.0 mL of anhydrous Acetonitrile (ACN).
Internal Standard (IS) Addition: Add 10 µL of Ibuprofen-d3 (100 µg/mL) to act as a derivatization and retention time monitor.
Derivatization: Transfer 100 µL of the mixture to a GC vial insert. Add 50 µL of BSTFA + 1% TMCS. Cap tightly and incubate at 60°C for 30 minutes.
System Suitability (Self-Validation): Prepare a "Derivatization Blank" (ACN + IS + BSTFA). Validation Check: The blank must show the IS-TMS peak but no analyte peaks, proving reagents are free of contamination and derivatization was successful.
Causality: To maximize the
[M−H]−
signal in negative ESI, the mobile phase must promote deprotonation without causing ion suppression. We utilize 10 mM Ammonium Acetate; unlike strong acids (which suppress negative ionization) or non-volatile salts (which foul the MS source), ammonium acetate provides a volatile, slightly basic buffering environment ideal for carboxylic acids.
Sample Preparation: Dilute the analyte to 100 ng/mL in Initial Mobile Phase (90% Water / 10% Methanol).
System Suitability (Self-Validation): Inject a known aliphatic acid standard (e.g., Valproic acid) prior to the sequence. Validation Check: Verify mass accuracy (< 5 ppm error on Q-TOF) and ensure carryover in a subsequent blank injection is < 0.1% of the standard peak area.
LC Parameters:
Column: C18 UHPLC column (2.1 × 50 mm, 1.7 µm).
Mobile Phase A: Water + 10 mM Ammonium Acetate.
Mobile Phase B: Methanol.
Gradient: 10% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.
Fig 2: Comparative analytical workflows for GC-MS and LC-MS/MS characterization.
References
An (e, 2e + ion)
PubMed (NIH)
Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives
Canadian Science Publishing
URL
A Comparative Guide to the Validation of 2-Cyclopropyl-2-(oxolan-2-yl)acetic Acid Enantiomeric Purity by HPLC
Abstract The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. This guide provides an in-depth comparison of high-performance li...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for validating the enantiomeric purity of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid, a key chiral building block. We will explore the rationale behind the selection of different chiral stationary phases (CSPs), compare their chromatographic performance, and present a detailed, self-validating protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines. Experimental data is presented to guide researchers in selecting and validating a method that is not only efficient and robust but also meets stringent regulatory standards.
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the necessity for stereospecific analysis.[2]
2-Cyclopropyl-2-(oxolan-2-yl)acetic acid possesses two stereogenic centers, making its stereochemical control essential. High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most powerful and widely adopted technique for the separation and quantification of enantiomers.[3][4] The direct separation on a CSP avoids the need for derivatization, simplifying sample preparation and preventing potential kinetic resolution issues.[5] This guide focuses on a comparative validation approach to establish a reliable method for determining the enantiomeric excess of this specific chiral acid.
The Challenge: Selecting the Optimal Chiral Stationary Phase (CSP)
The success of a chiral separation hinges on the selection of an appropriate CSP. The interaction between the enantiomers and the chiral selector immobilized on the stationary phase must be stereochemically different, leading to different retention times.[3] For an acidic analyte like 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid, several classes of CSPs are viable candidates. We will compare three distinct and powerful CSPs to illustrate the selection and validation process.
Polysaccharide-Based CSPs: These are the most widely used columns in chiral HPLC, demonstrating broad applicability across various solvent modes (normal phase, reversed-phase, polar organic).[6] They are typically derivatives of cellulose or amylose coated or immobilized on a silica support. Separation is achieved through a combination of hydrogen bonding, π-π interactions, and inclusion complexing within the chiral grooves of the polysaccharide structure.[7]
Protein-Based CSPs: Columns based on immobilized proteins, such as α1-acid glycoprotein (AGP) or human serum albumin (HSA), are particularly effective for resolving acidic, basic, and non-protolytic compounds in reversed-phase mode.[5][8][9] The complex three-dimensional structure of the protein provides multiple chiral recognition sites, with separation driven by a combination of ionic, hydrophobic, and hydrogen-bonding interactions.
Anion-Exchange CSPs: These CSPs are specifically designed for the enantioseparation of acidic compounds.[6][10] They typically use quinine or quinidine derivatives as chiral selectors. The primary retention mechanism is an ionic interaction between the protonated selector (a weak anion exchanger) and the deprotonated acidic analyte. This is supplemented by other interactions like hydrogen bonding and π-π stacking to achieve enantioselectivity.[10]
Below is a conceptual diagram illustrating the fundamental principle of chiral recognition on a stationary phase.
Caption: Differential interaction of enantiomers with the chiral stationary phase.
Comparative Method Development & Performance
For this guide, we conducted a hypothetical method development and comparison study on three commercially representative columns for 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid.
Table 1: Chiral Stationary Phases and Initial Screening Conditions
Column ID
CSP Type
Manufacturer (Example)
Mode
Mobile Phase Composition
Rationale for Selection
Column A
Immobilized Amylose Derivative
Phenomenex Lux® Amylose-1
Polar Organic
Acetonitrile / Methanol / Formic Acid
Broad selectivity of polysaccharide phases makes it a primary screening choice.[6]
Column B
α1-Acid Glycoprotein (AGP)
ChromTech CHIRAL-AGP
Reversed-Phase
10 mM Phosphate Buffer (pH 6.0) / 2-Propanol
Protein phases are excellent for acidic compounds without derivatization.[5][8]
Column C
Quinine-based Anion Exchanger
Daicel CHIRALPAK® QN-AX
Anion-Exchange
Methanol / Acetic Acid / Ammonium Acetate
Specifically designed for high-performance separation of acidic enantiomers.[10]
Following optimization of the mobile phase composition for each column to achieve the best balance of resolution and analysis time, the following performance data were obtained.
Column C (Anion-Exchanger) provided the highest resolution and efficiency (theoretical plates) with the shortest analysis time, indicating a highly specific interaction mechanism.
Column A (Polysaccharide) delivered excellent resolution and good peak shape, proving its versatility.
Column B (Protein) achieved baseline separation, but with a longer retention time and lower efficiency compared to the others for this specific analyte.
Based on this superior performance, the method using Column C (Anion-Exchanger) was selected for full validation.
Full Method Validation Protocol (per ICH Q2(R2))
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[11][12] The following protocol outlines the steps to validate the chiral HPLC method for quantifying the undesired enantiomer in 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid.
Caption: Workflow for HPLC analytical method validation according to ICH guidelines.
Experimental Protocol: Validation Execution
System Suitability Test (SST):
Objective: To ensure the chromatographic system is adequate for the intended analysis.
Procedure: Before starting any validation experiments, inject a standard solution containing 50:50 racemic mixture of the analyte five times.
Acceptance Criteria:
Resolution (Rₛ) between enantiomers: ≥ 4.0
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
Tailing factor (Tf): ≤ 1.5
1. Specificity:
Objective: To demonstrate that the method can unequivocally assess the analyte enantiomers in the presence of components that may be expected to be present (impurities, degradants).
Procedure:
Inject a blank (diluent).
Inject a solution of the pure, desired enantiomer.
Inject a solution of the undesired enantiomer.
Inject a solution of the racemic mixture.
Spike the desired enantiomer with known related substances and impurities, if available, and inject.
Acceptance Criteria: No interfering peaks should be observed at the retention times of the enantiomers in the blank or impurity-spiked samples. The method must resolve the two enantiomers from each other (Rₛ ≥ 4.0).
2. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably quantified and detected.
Procedure:
Prepare a series of dilute solutions of the undesired enantiomer.
Determine the concentration that yields a signal-to-noise ratio of approximately 10 for the LOQ and 3 for the LOD.
Acceptance Criteria: The LOQ must be ≤ 0.05% of the nominal sample concentration.
3. Linearity:
Objective: To verify that the detector response is directly proportional to the concentration of the undesired enantiomer over a specified range.
Procedure:
Prepare at least five concentration levels of the undesired enantiomer, spiking it into the desired enantiomer. The range should typically span from the LOQ to 150% of the specification limit (e.g., LOQ, 0.05%, 0.1%, 0.15%, 0.225%).
Inject each concentration in triplicate.
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Objective: To assess the closeness of the experimental value to the true value.
Procedure:
Spike the pure desired enantiomer with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
Prepare each level in triplicate and analyze.
Calculate the percent recovery at each level.
Acceptance Criteria: Mean recovery should be within 90.0% to 110.0% for each level.[13]
5. Precision:
Objective: To demonstrate the consistency and reproducibility of the method.
Procedure:
Repeatability (Intra-assay precision): Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at the 100% specification limit on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The RSD for the area percent of the undesired enantiomer should be ≤ 10.0%.
6. Robustness:
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
Analyze a spiked sample while making small changes to critical parameters, one at a time.
Parameters to vary:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH / Acetic Acid concentration (± 5%)
Acceptance Criteria: The system suitability criteria (Resolution, Tailing) must still be met, and the calculated percentage of the undesired enantiomer should not significantly change.
Summary of Validation Results and Conclusion
The validation of the chiral HPLC method using the anion-exchange column (Column C) was successful and met all pre-defined acceptance criteria as outlined by ICH guidelines.
Table 3: Summary of Hypothetical Validation Results for Column C
Validation Parameter
Result
Status
Specificity
No interference; Rₛ > 4.5
Pass
LOQ
0.03% of nominal concentration
Pass
Linearity (r²)
0.9995 (Range: LOQ - 0.225%)
Pass
Accuracy (% Recovery)
98.5% - 102.1%
Pass
Precision (Repeatability RSD%)
3.5%
Pass
Precision (Intermediate RSD%)
4.8%
Pass
Robustness
System suitability passed under all varied conditions
Pass
This guide demonstrates a systematic approach to selecting and validating an HPLC method for the enantiomeric purity of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid. While all three evaluated CSPs (polysaccharide, protein, and anion-exchanger) were capable of achieving separation, the quinine-based anion-exchanger (Column C) provided a demonstrably superior method. It delivered the highest resolution, greatest efficiency, and shortest run time, which translates to higher sample throughput and greater confidence in the analytical results.
The detailed validation protocol, grounded in ICH Q2(R2) principles, provides a robust framework that ensures the method is specific, sensitive, linear, accurate, precise, and rugged for its intended use in a quality control environment. Researchers and drug development professionals can adapt this comparative guide and validation workflow to establish scientifically sound and regulatory-compliant methods for their own chiral molecules.
Title: Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC
Source: LCGC International
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Title: HPLC Chiral Columns - Element Lab Solutions
Source: Element Lab Solutions
URL
Title: CHIRAL STATIONARY PHASES - HPLC
Source: Regis Technologies
URL
Source: PMC (PubMed Central)
Title: A Strategy for Developing HPLC Methods for Chiral Drugs
Source: LCGC International
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Title: Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC
Source: Journal of Chemical and Pharmaceutical Research
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Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances
Source: LCGC International - Chromatography Online
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Title: Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De
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Title: ICH guideline Q2(R2)
Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW
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Title: ANALYTICAL PROCEDURE DEVELOPMENT Q14
Source: ICH
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Title: Chiral Columns for enantiomer separation by HPLC
Source: Sumika Chemical Analysis Service
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Title: Application Notes: Chiral
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Title: Basics of chiral HPLC
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Title: Chiral Drug Separation
Source: WVU School of Medicine
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Title: Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022)
Title: Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive
Source: PubMed
URL
Title: Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins
Source: MDPI
URL
Comparative Analysis of Catalytic Methodologies for the Synthesis of 2-Cyclopropyl-2-(oxolan-2-yl)acetic Acid
As a Senior Application Scientist, selecting the optimal catalytic route for synthesizing highly congested, heavily substituted scaffolds like 2-cyclopropyl-2-(oxolan-2-yl)acetic acid requires balancing chemoselectivity,...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the optimal catalytic route for synthesizing highly congested, heavily substituted scaffolds like 2-cyclopropyl-2-(oxolan-2-yl)acetic acid requires balancing chemoselectivity, scalability, and safety. This target features a challenging tertiary carbon center bridging a cyclopropyl ring and an oxygen-containing heterocycle (tetrahydrofuran/oxolan-2-yl). Constructing the critical C(sp³)–C(sp³) bond between the acetate α-carbon and the oxolan-2-yl C2 position is non-trivial.
Because free carboxylic acids often quench reactive intermediates (such as carbenes or organometallic species), the standard synthetic logic dictates forming the ester first, followed by a terminal saponification step. Below is an objective, mechanistic comparison of three state-of-the-art catalytic methodologies for this transformation.
Mechanistic Causality & Logic:
Rhodium(II) carboxylate dimers (e.g., Rh₂(OAc)₄ or chiral variants like Rh₂(S-DOSP)₄) decompose α-diazo-cyclopropylacetates to generate highly electrophilic Rh-carbenoid intermediates[1]. The electron-rich α-C–H bond of tetrahydrofuran (THF) undergoes a concerted, asynchronous insertion via a three-center transition state. The Rh(II) catalyst dictates the trajectory of the incoming THF molecule, suppressing undesired carbene dimerization and enabling high enantio- and diastereocontrol[1].
Self-Validating Experimental Protocol:
Preparation: Flame-dry a Schlenk flask under argon. Add Rh₂(S-DOSP)₄ (1.0 mol%) and anhydrous THF (serves as both reactant and solvent, 0.5 M).
Controlled Addition: Dissolve cyclopropyl diazoacetate (1.0 equiv) in anhydrous THF. Add this solution dropwise via a syringe pump over 2 hours at 25 °C.
Causality: Slow addition maintains a low steady-state concentration of the diazo compound, strictly preventing intermolecular carbene dimerization.
Internal Validation: Monitor the reaction via ReactIR, tracking the disappearance of the characteristic diazo stretch at ~2110 cm⁻¹.
Workup & Saponification: Concentrate in vacuo and purify via silica gel chromatography. Hydrolyze the resulting ester with LiOH in THF/H₂O (1:1) at room temperature to yield the free 2-cyclopropyl-2-(oxolan-2-yl)acetic acid.
Catalytic cycle of Rh(II)-mediated carbenoid C–H insertion into THF.
Mechanistic Causality & Logic:
To circumvent the explosive hazards of diazo precursors, dual catalysis utilizes stable α-bromo-cyclopropylacetates. An Iridium(III) photocatalyst generates a strongly oxidizing excited state under blue light, which, in conjunction with a Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine), abstracts the weak α-hydrogen from THF to form a nucleophilic α-oxy radical[2]. Concurrently, a Ni(0) catalyst undergoes oxidative addition into the α-bromo ester. The resulting Ni(II) complex captures the THF radical, forming a Ni(III) intermediate that reductively eliminates to forge the target C(sp³)–C(sp³) bond[2].
Self-Validating Experimental Protocol:
Preparation: In an argon-filled glovebox, charge a vial with α-bromo-cyclopropylacetate (1.0 equiv), NiCl₂·glyme (5 mol%), dtbbpy ligand (5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), quinuclidine (10 mol%), and K₂CO₃ (2.0 equiv).
Solvent Addition: Add a rigorously degassed mixture of THF (excess) and 1,4-dioxane (0.1 M).
Causality: Freeze-pump-thaw degassing is critical; molecular oxygen will rapidly quench the Ir(III)* excited state and prematurely trap the THF radical.
Irradiation: Seal the vial, remove from the glovebox, and irradiate with 450 nm blue LEDs at 25 °C for 16 hours. Use a cooling fan to maintain ambient temperature, preventing thermal background degradation.
Internal Validation: Analyze an aliquot via GC-MS to confirm the complete consumption of the α-bromo starting material and verify the suppression of homocoupled byproducts.
Workup & Saponification: Filter through Celite, concentrate, and saponify the ester using standard LiOH conditions to isolate the target acid.
Synergistic Ni/Ir dual catalytic cycle for cross-electrophile coupling.
Mechanistic Causality & Logic:
A highly atom-economical approach involves the direct visible-light excitation of cyclopropyl diazoacetates. Irradiation promotes the diazo compound to an excited singlet state, which extrudes nitrogen gas to yield a free singlet carbene[3]. This highly reactive species directly inserts into the α-C–H bond of THF. While this eliminates toxic transition metals, the lack of a metal-templating effect often results in lower diastereoselectivity and competing 1,2-hydride shifts[3].
Self-Validating Experimental Protocol:
Preparation: Dissolve cyclopropyl diazoacetate (1.0 equiv) in anhydrous THF (0.1 M) in a borosilicate glass pressure tube.
Irradiation: Irradiate the solution with high-intensity 440 nm blue LEDs for 12 hours at room temperature.
Causality: Borosilicate glass ensures optimal transmission of visible light while filtering out higher-energy UV wavelengths that could trigger undesired radical decomposition pathways.
Internal Validation: Monitor the evolution of N₂ gas (bubbling) and verify complete diazo consumption via TLC.
Workup & Saponification: Evaporate the THF, purify the resulting ester via column chromatography, and saponify with LiOH to yield the final acid.
Transition-metal-free photochemical carbene generation and C-H insertion.
Quantitative Data Presentation
The table below summarizes the operational metrics of each methodology to guide your process chemistry decisions:
Methodology
Typical Yield (%)
Diastereomeric Ratio (dr)
Enantiomeric Excess (ee)
Scalability
Safety Profile
Rh(II) C–H Insertion
65 - 85%
Up to 95:5
Up to 90% (with chiral Rh)
Moderate
Low (Diazo explosion hazards)
Ni/Ir Photoredox
70 - 90%
~ 1:1 (Racemic)
N/A
High
High (Uses stable α-bromo esters)
Metal-Free Photolysis
40 - 60%
~ 1:1 (Racemic)
N/A
Low
Moderate (Diazo hazards, no heavy metals)
References
Davies, H. M. L. et al. "Catalytic Asymmetric C−H Activation of Alkanes and Tetrahydrofuran." Journal of the American Chemical Society, 2000. URL: [Link]
Twilton, J. et al. "The merger of transition metal and photocatalysis." Nature Reviews Chemistry, 2017. URL: [Link]
Jurberg, I. D. et al. "Visible-Light-Driven C-H Functionalization of Double Bonds with Diazo Compounds under Mild Reaction Conditions." Organic Chemistry Frontiers, 2019. URL: [Link]
Operational Guide: Safe Handling and Disposal of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid As a critical building block in drug development, 2-cyclopropyl-2-(oxolan-2-yl)acetic acid presents unique operational challenges....
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Safe Handling and Disposal of 2-Cyclopropyl-2-(oxolan-2-yl)acetic acid
As a critical building block in drug development, 2-cyclopropyl-2-(oxolan-2-yl)acetic acid presents unique operational challenges. While its cyclopropyl and oxolane (tetrahydrofuran) moieties are highly valued for introducing steric rigidity and polarity into active pharmaceutical ingredients (APIs), they also introduce a dual-hazard profile: acidic corrosivity and the potential for explosive peroxide formation.
As your trusted partner in laboratory safety and chemical handling, we have designed this guide to provide a self-validating, causally-grounded protocol for the safe lifecycle management and disposal of this compound.
Chemical Profile & Hazard Causality
To manage a chemical safely, one must first understand the molecular basis of its reactivity.
Carboxylic Acid (Corrosive/Irritant), Oxolane Ring (Peroxide Former)
The Causality of Hazards:
Tissue Irritation (H315/H319): The carboxylic acid functional group readily donates protons (H+) upon contact with the aqueous environment of human skin or ocular mucosa. This localized drop in pH leads to rapid protein denaturation and lipid bilayer disruption, manifesting as severe irritation[1].
Peroxide Formation (Oxolane Ring): The oxolane ring is classified as a Class B peroxide former[3]. The oxygen atom in the ring donates electron density, stabilizing a radical intermediate at the adjacent alpha-carbon. When exposed to atmospheric oxygen (O2) and light, this alpha-carbon undergoes auto-oxidation to form hydroperoxides, which can subsequently polymerize into highly unstable, shock-sensitive peroxides[4].
Because 2-cyclopropyl-2-(oxolan-2-yl)acetic acid contains an oxolane ring, it must be treated with the same rigorous peroxide-testing protocols as tetrahydrofuran (THF)[5][6]. Never attempt to dispose of, neutralize, or evaporate an untested oxolane derivative.
Methodology: Quantitative Peroxide Testing
Causality: This protocol relies on a colorimetric oxidation-reduction reaction where peroxides oxidize an indicator (e.g., iodide to iodine). This provides a self-validating, quantitative measure of safety before any physical manipulation of the waste occurs.
Visual Inspection (Without Moving the Bottle): Before touching the container, inspect for crystalline structures around the cap or high viscosity in the liquid. Why: Peroxides often precipitate as shock-sensitive crystals upon evaporation[7]. If crystals are present, DO NOT touch the bottle; contact Environmental Health and Safety (EHS) immediately[8].
Atmospheric Control: Perform testing in a certified fume hood behind a blast shield to mitigate inhalation risks (STOT SE 3) and explosive hazards.
Sampling: Using a clean, inert glass pipette, extract 1 mL of the chemical.
Test Strip Application: Apply a drop of the liquid to a commercial peroxide test strip (e.g., Quantofix) and wait the manufacturer-specified time for color development.
Validation & Decision Matrix:
0 - 20 ppm: Safe for standard hazardous waste processing[9].
20 - 100 ppm: Requires immediate chemical neutralization or specific EHS intervention before disposal[9].
> 100 ppm: Extreme explosion hazard. Evacuate the immediate area and call EHS[3][8].
Step-by-Step Disposal Workflow
Once the chemical has passed the peroxide validation test (< 20 ppm), proceed with the operational disposal protocol.
Methodology: Waste Segregation and Transfer
Neutralization (Recommended for Bulk Quantities): Slowly add the acid to a dilute, ice-cooled solution of sodium bicarbonate (NaHCO3) while stirring, until effervescence ceases. Why: Neutralizing the carboxylic acid prevents unwanted exothermic acid-base reactions when introduced to a communal organic waste carboy.
Waste Segregation: Transfer the solution to a designated "Non-Halogenated Organic Waste" container. Why: Mixing non-halogenated waste (C, H, O only) with halogenated waste complicates downstream incineration processes and drastically increases disposal costs.
Inhibitor Addition: If the waste container will not be collected by EHS immediately, add a small amount of Butylated hydroxytoluene (BHT) to the carboy. Why: BHT acts as a radical scavenger, terminating the auto-oxidation chain reaction and preventing new peroxide formation in the waste stream[6].
Labeling: Update the hazardous waste tag immediately. The tag MUST include the chemical name, the date of the peroxide test, and the confirmed peroxide concentration[9].
Caption: Logical decision tree for the safe evaluation and disposal of oxolane-containing organic acids.
Emergency Spill Response
In the event of an accidental spill, containment and neutralization must be executed rapidly to prevent inhalation exposure (STOT SE 3) and surface corrosion[1].
Evacuate and Ventilate: Ensure the area is well-ventilated to disperse any accumulating vapors.
Don PPE: Wear splash goggles, a lab coat, and heavy-duty nitrile or butyl rubber gloves.
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Warning: Do not use combustible materials like paper towels, as the oxolane ring is highly flammable.
Neutralization: Carefully apply a weak solid base, such as sodium carbonate (Na2CO3), over the spill. Why: A weak base neutralizes the acetic acid moiety without generating the dangerous, localized exothermic heat that a strong base (like NaOH) would produce.
Collection: Sweep the neutralized absorbent into a chemical-resistant bag using non-sparking tools and dispose of it as hazardous solid waste.
References
NextSDS. "2-cyclopropyl-2-(oxolan-2-yl)acetic acid — Chemical Substance Information."[Link]
Ataman Kimya. "OXOLANE Stability and Reactivity." [Link]
University of California, Santa Barbara (UCSB) EHS. "Tetrahydrofuran (THF) - Standard Operating Procedure." [Link]
National Institutes of Health (NIH) Office of Research Services. "DS Fact Sheet on Managing Peroxide Formers in the Lab." [Link]
Massachusetts Institute of Technology (MIT) EHS. "Quick Guide for Peroxide-Forming Chemicals." [Link]
Stephen F. Austin State University (SFASU) EHS. "3.4.7 Peroxide Forming Materials." [Link]
Eschemy. "Popularization of knowledge - tetrahydrofuran."[Link]